(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H86N18O15 |
|---|---|
Molecular Weight |
1311.4 g/mol |
IUPAC Name |
[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |
InChI |
InChI=1S/C61H86N18O15/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 |
InChI Key |
KREYNRXTZROSOF-UVLQAERKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent GnRH Antagonist
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH , more commonly known as Cetrorelix (B55110) Acetate (B1210297) , is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Marketed under the brand name Cetrotide®, it is primarily utilized in assisted reproductive technologies (ART) to prevent premature ovulation in women undergoing controlled ovarian stimulation.[1][4][5] This guide provides a comprehensive overview of its core pharmacology, mechanism of action, pharmacokinetics, and clinical application for researchers, scientists, and drug development professionals.
Core Identity and Function
Cetrorelix is an analog of the native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10.[2][6] Its primary function is to act as a competitive antagonist at the GnRH receptors located on the gonadotrophic cells of the anterior pituitary gland.[3][4][7][8] By binding to these receptors, Cetrorelix blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[7][9] This immediate suppression, without an initial stimulatory "flare-up" effect seen with GnRH agonists, is a key characteristic of its mechanism.[7][9]
The inhibition of the premature LH surge by Cetrorelix allows for controlled follicular development and prevents the untimely release of oocytes, thereby enabling physicians to time oocyte retrieval for procedures like in vitro fertilization (IVF).[4][5][8][10]
Mechanism of Action and Signaling Pathway
The reproductive hormonal cascade begins in the hypothalamus with the pulsatile release of GnRH.[5][8] GnRH travels to the anterior pituitary and binds to its receptors, stimulating the synthesis and release of LH and FSH.[2][8][11] These gonadotropins, in turn, act on the ovaries to promote follicular growth and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[2][3][11]
Cetrorelix disrupts this pathway by competitively inhibiting the binding of GnRH to its receptors on the pituitary gonadotrophs.[3][4][8][11] This blockade prevents the downstream signaling cascade that leads to LH and FSH release, thus averting a premature LH surge and ovulation.[4][10]
Pharmacokinetic and Pharmacodynamic Properties
Cetrorelix is administered via subcutaneous injection and is rapidly absorbed.[7] Its pharmacokinetic and pharmacodynamic profiles have been well-characterized in healthy premenopausal women.
Pharmacokinetic Data
| Parameter | Value | Reference |
| Absolute Bioavailability | ~85% | [3][9][11] |
| Time to Maximum Concentration (tmax) | ~1 hour | [12] |
| Terminal Half-life (t1/2) | ~30 hours (after subcutaneous injection) | [9][11] |
| Apparent Volume of Distribution (Vd/F) | 1.16 ± 0.29 L/kg | [9][11] |
| Plasma Protein Binding | ~86% | [6][11] |
Pharmacodynamic Data
| Parameter | Value | Reference |
| IC50 for LH Suppression | 3.6 ng/mL | [13] |
| IC50 for FSH Suppression | 7.25 ng/mL | [13] |
| Median Shift in LH Surge (1 mg dose) | 4.1 days | [13] |
| Median Shift in LH Surge (3 mg dose) | 7.5 days | [13] |
| Median Shift in LH Surge (5 mg dose) | 9.3 days | [13] |
Experimental Protocols
The clinical development of Cetrorelix has involved numerous studies to establish its safety and efficacy. The following outlines a typical experimental workflow for a clinical trial evaluating Cetrorelix in a GnRH antagonist protocol for controlled ovarian stimulation.
Key Methodologies
-
Patient Population: Infertile women, typically aged 19-40, undergoing controlled ovarian stimulation for ART.[2][14] Exclusion criteria often include polycystic ovary syndrome (PCOS), low ovarian reserve, and severe endometriosis.[2]
-
Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with gonadotropins such as recombinant follicle-stimulating hormone (rFSH).[2][15][16] The dosage is adjusted based on the individual's response.[2][15]
-
Cetrorelix Administration:
-
Multiple Dose Regimen: A daily subcutaneous injection of 0.25 mg of Cetrorelix is typically initiated on stimulation day 5 or 6 and continued daily until the day of human chorionic gonadotropin (hCG) administration.[2][15][16]
-
Single Dose Regimen: A single subcutaneous injection of 3 mg of Cetrorelix is administered when adequate estradiol levels are reached (e.g., 400 pg/mL), usually on stimulation day 7.[2] If hCG is not administered within 4 days, daily 0.25 mg doses may be initiated.[1][2][14]
-
-
Monitoring: Follicular development is monitored via transvaginal ultrasound and measurement of serum estradiol levels.[17][18]
-
Triggering Ovulation: When a sufficient number of follicles reach an adequate size, a single injection of hCG is administered to induce final oocyte maturation.[2][15]
-
Outcome Measures: The primary outcome is often the prevention of a premature LH surge (defined as LH <10 IU/L on the day of hCG administration).[14] Secondary outcomes include the number of oocytes retrieved, fertilization rates, embryo quality, and clinical pregnancy rates.[14][16]
Conclusion
This compound, or Cetrorelix Acetate, is a well-established GnRH antagonist with a rapid and reliable mechanism of action for the prevention of premature LH surges during controlled ovarian stimulation. Its favorable pharmacokinetic profile and demonstrated efficacy in clinical trials have made it an integral component of modern assisted reproductive technologies, offering precise control over the timing of ovulation and optimizing outcomes for patients undergoing fertility treatments.
References
- 1. Cetrorelix - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]
- 5. Cetrotide in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]
- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Frontiers | GnRH Antagonist Protocol With Cessation of Cetrorelix on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve [frontiersin.org]
- 17. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Technical Guide to the Structure and Synthesis of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the structure, proposed synthesis, and biological context of the novel Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH. This guide is intended for an audience with a strong background in peptide chemistry and pharmacology.
Introduction to LHRH and Its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the reproductive endocrine system. Its native sequence is (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. LHRH stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.
Chemical modification of the native LHRH structure has led to the development of potent agonists and antagonists. These analogs are crucial therapeutic agents for a range of conditions, including prostate cancer, breast cancer, endometriosis, and precocious puberty. The target peptide, (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH, incorporates three key modifications designed to enhance its biological characteristics:
-
Acetylated Serine at position 4 (Ser(Ac)4): This modification may influence receptor binding and peptide conformation.
-
D-Serine (tert-Butyl) at position 6 (D-Ser(tBu)6): The substitution of Gly at position 6 with a D-amino acid is a hallmark of LHRH superagonists. This change increases resistance to enzymatic degradation and enhances receptor binding affinity. The tert-Butyl group protects the serine side chain.
-
Azaglycine at position 10 (Azagly10): The replacement of the C-terminal Gly-NH2 with an azaglycine residue introduces a nitrogen atom into the peptide backbone. This modification can alter the peptide's conformational properties and metabolic stability.
Peptide Structure
The proposed structure of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH is a decapeptide analog with the following amino acid sequence and modifications:
(pyro)Glu-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2
This structure is based on the standard LHRH backbone with specific substitutions at positions 4, 6, and 10. The N-terminus is a pyroglutamic acid, and the C-terminus is an azaglycinamide.
Proposed Synthesis Protocol
The synthesis of this peptide can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. A detailed experimental protocol is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH on a Rink Amide MBHA resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(Ac)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH
-
Boc-pGlu-OH (pyroglutamic acid)
-
Fmoc-Azagly-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Diethyl ether (for precipitation)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Synthesis Cycle (for each amino acid):
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Confirm the completion of the coupling reaction using a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.
-
-
Coupling Sequence: Couple the amino acids sequentially starting from the C-terminus: Fmoc-Azagly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(Ac)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH.
-
N-terminal Capping: After the final Fmoc deprotection (of His), couple Boc-pGlu-OH using the same activation method.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS).
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH.
Biological Activity and Data
While no specific experimental data exists for the novel peptide (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH, we can infer its likely biological profile from data on well-studied LHRH agonists that share key structural modifications, particularly the D-amino acid substitution at position 6. The data presented below for Goserelin and Leuprolide, two widely used LHRH agonists, serves as a benchmark for potential activity.
Table 1: Comparative Biological Activity of LHRH Agonists
| Compound | Sequence | Receptor Binding Affinity (IC50, nM) | In vivo Potency (vs LHRH) |
| LHRH (Native) | (p)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | ~1.0 - 5.0 | 1 |
| Goserelin | (p)Glu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azagly -NH2 | ~0.1 - 0.5 | ~100 |
| Leuprolide | (p)Glu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | ~0.2 - 1.0 | ~50 |
| (Ser(Ac)4,...) | (p)Glu-His-Trp-Ser(Ac) -Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azagly -NH2 | Hypothesized: < 1.0 | Hypothesized: > 50 |
Note: Data is compiled from multiple literature sources and should be considered representative. The values for the target peptide are hypothetical and require experimental validation.
LHRH Receptor Signaling Pathway
LHRH and its analogs exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. Upon agonist binding, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH.
The primary signaling pathway involves the Gαq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to gonadotropin gene expression and secretion.
Caption: GnRH receptor signaling cascade initiated by an LHRH agonist.
Conclusion and Future Directions
The peptide (Ser(Ac)4, D-Ser(tBu)6, Azagly10)-LHRH represents a novel, rationally designed LHRH analog. Based on established structure-activity relationships, it is hypothesized to be a potent superagonist with enhanced metabolic stability. The proposed solid-phase synthesis protocol provides a clear and feasible route to obtaining this compound for further study.
Future research should focus on the successful synthesis, purification, and characterization of the peptide. Subsequent in vitro and in vivo studies are necessary to validate its receptor binding affinity, biological potency, and pharmacokinetic profile. This experimental data will be crucial in determining its potential as a therapeutic candidate.
The In Vitro Biological Activity of LHRH Analogs: A Technical Guide
This guide provides a comprehensive overview of the in vitro biological activity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, intended for researchers, scientists, and drug development professionals. It covers their direct effects on various cell types, receptor binding affinities, and the intracellular signaling pathways they modulate.
Introduction to LHRH Analogs
LHRH, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LHRH analogs are synthetic peptides that mimic or block the action of natural LHRH. They are broadly categorized into two groups:
-
LHRH Agonists: These analogs, such as Triptorelin, Buserelin, and [D-Trp6]LHRH, initially stimulate the LHRH receptors, leading to a surge in LH and FSH secretion.[1] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and leading to a state of "medical castration".[1]
-
LHRH Antagonists: Analogs like Cetrorelix and SB-75 competitively block the LHRH receptors, leading to an immediate and dose-dependent inhibition of LH and FSH secretion without the initial stimulatory phase.
Beyond their effects on the pituitary-gonadal axis, LHRH analogs have been shown to exert direct effects on various cancer cells, including those of the prostate, breast, endometrium, and ovaries, which often express LHRH receptors.[2] This direct action is a key area of research for targeted cancer therapies.
Quantitative Analysis of In Vitro Biological Activity
The in vitro activity of LHRH analogs is primarily assessed by their binding affinity to LHRH receptors and their potency in eliciting a biological response, such as inhibiting cell proliferation.
Receptor Binding Affinity of LHRH Analogs
The binding affinity of LHRH analogs to their receptors is a critical determinant of their biological activity. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The maximum binding capacity (Bmax) represents the total number of receptors in the tested cells.
| Cell Line | LHRH Analog | Receptor Type | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Endometrial Cancer | |||||
| HEC-1A | [125I,D-Trp6]LHRH | High Affinity | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells | [3] |
| Low Affinity | 1.4 x 10⁻⁶ M | 21 pmol/10⁶ cells | [3] | ||
| Ishikawa | [125I,D-Trp6]LHRH | High Affinity | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells | [3] |
| Low Affinity | 4.0 x 10⁻⁶ M | 32 pmol/10⁶ cells | [3] | ||
| Ovarian Cancer | |||||
| EFO-21 | [125I, D-Trp6]LHRH | High Affinity | 1.5 x 10⁻⁹ M | 4.9 fmol/10⁶ cells | [4] |
| Low Affinity | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [4] | ||
| EFO-27 | [125I, D-Trp6]LHRH | High Affinity | 1.7 x 10⁻⁹ M | 3 fmol/10⁶ cells | [4] |
| Low Affinity | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [4] |
Antiproliferative Effects of LHRH Analogs
LHRH analogs can directly inhibit the growth of certain cancer cell lines in vitro. This antiproliferative effect is a key measure of their direct biological activity.
| Cell Line | LHRH Analog | Concentration | Incubation Time | Proliferation (% of Control) | Reference |
| Endometrial Cancer | |||||
| HEC-1A | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 6 days | 80 ± 1% | [3] |
| 10⁻⁵ M | 24 hours | 76 ± 2% | [3] | ||
| 10⁻⁵ M | 6 days | 62 ± 1% | [3] | ||
| Ishikawa | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 6 days | 71 ± 2% | [3] |
| 10⁻⁵ M | 24 hours | 88 ± 4% | [3] | ||
| 10⁻⁵ M | 6 days | 52 ± 2% | [3] | ||
| Ovarian Cancer | |||||
| EFO-21 | [D-Trp6]LHRH | 10⁻⁹ M | 6 days | 87.5% | [4] |
| 10⁻⁵ M | 24 hours | 77% | [4] | ||
| 10⁻⁵ M | 6 days | 65.5% | [4] | ||
| EFO-27 | [D-Trp6]LHRH | 10⁻⁹ M | 6 days | 86% | [4] |
| 10⁻⁵ M | 24 hours | 77% | [4] | ||
| 10⁻⁵ M | 6 days | 68% | [4] | ||
| Prostate Cancer | |||||
| DU-145 | AEZS-108 (Doxorubicin-[D-Lys(6)]LHRH) | 100 nM | 48 hours | ~85% | [5] |
| 250 nM | 48 hours | ~48% | [5] | ||
| Doxorubicin | 100 nM | 48 hours | ~85% | [5] | |
| 250 nM | 48 hours | ~48% | [5] | ||
| [D-Lys(6)]LHRH | 100 nM / 250 nM | 48 hours | No significant effect | [5] |
LHRH Receptor Signaling Pathways
The binding of an LHRH analog to its receptor initiates a cascade of intracellular events that determine the cellular response. The signaling pathway activated can differ depending on the cell type.
Pituitary Gonadotrophs: The Gq/11-PLC Pathway
In pituitary gonadotroph cells, the LHRH receptor is coupled to a Gq/11 protein.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] This cascade ultimately results in the synthesis and release of LH and FSH.[6]
Cancer Cells: The Gi-cAMP Pathway
In contrast to pituitary cells, LHRH receptors in some cancer cells, such as prostate cancer cells, are often coupled to an inhibitory G-protein (Gi).[7] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP is thought to mediate the antiproliferative effects of LHRH analogs in these cells.[7]
Experimental Protocols
Standardized in vitro assays are essential for characterizing the biological activity of LHRH analogs. The following sections provide detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of LHRH analogs.
Materials:
-
Cell lines expressing LHRH receptors
-
Radiolabeled LHRH analog (e.g., [125I,D-Trp6]LHRH)
-
Unlabeled LHRH analog (for competition)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer (ice-cold)
-
Cell scraper or EDTA solution
-
Centrifuge
-
Gamma counter
-
96-well filter plates
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells to near confluency.
-
Wash cells with PBS and harvest them using a cell scraper or gentle EDTA treatment.[8]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate.
-
For saturation binding, add increasing concentrations of the radiolabeled LHRH analog to a fixed amount of membrane preparation.
-
For competition binding, add a fixed concentration of the radiolabeled analog and increasing concentrations of the unlabeled competitor analog.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled analog).
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.[9]
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid vacuum filtration through filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[8]
-
Analyze the competition binding data to determine the IC50 (the concentration of unlabeled analog that inhibits 50% of specific radioligand binding).
-
Cell Proliferation Assay
This assay measures the direct effect of LHRH analogs on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
LHRH analog(s) to be tested
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or alamarBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Serum Starvation (Optional):
-
Replace the culture medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[5]
-
-
Treatment:
-
Quantification of Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control wells.
-
Plot the percentage of proliferation against the log concentration of the LHRH analog to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Hormone Secretion Assay
This assay is used to assess the ability of LHRH analogs to stimulate or inhibit hormone secretion from responsive cells (e.g., progesterone (B1679170) secretion from ovarian cells or testosterone (B1683101) from Leydig cells).[10][11]
Materials:
-
Primary cells (e.g., rat ovarian cells, Leydig cells) or a responsive cell line
-
Culture medium and buffers
-
LHRH analog(s)
-
Stimulating agent (e.g., hCG) if measuring inhibition[10]
-
Hormone-specific ELISA or radioimmunoassay (RIA) kit
Procedure:
-
Cell Preparation:
-
Isolate primary cells using mechanical and enzymatic dispersion methods.[10]
-
Prepare a cell suspension of a known density.
-
-
Incubation:
-
Sample Collection:
-
At the end of the incubation, centrifuge the tubes/plate to pellet the cells.
-
Collect the supernatant, which contains the secreted hormones.
-
-
Hormone Quantification:
-
Measure the concentration of the hormone of interest (e.g., progesterone, testosterone) in the supernatant using a specific ELISA or RIA kit.
-
-
Data Analysis:
-
Calculate the amount of hormone secreted per number of cells.
-
Plot the hormone concentration against the log concentration of the LHRH analog to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) or IC50 (inhibitory concentration for 50% inhibition).
-
Conclusion
The in vitro evaluation of LHRH analogs is a cornerstone of their development as therapeutic agents. The assays and data presented in this guide provide a framework for understanding and comparing the biological activity of these compounds. By elucidating their binding affinities, direct effects on cell proliferation, and the signaling pathways they modulate, researchers can better predict their in vivo efficacy and advance the development of novel targeted therapies for a range of diseases, including hormone-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulatory effect of LHRH and its agonists on Leydig cell steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Hormone Therapy: An In-depth Guide to the Discovery and Development of Potent LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin, a landmark achievement that garnered them the Nobel Prize in Physiology or Medicine in 1977, heralded a new era in endocrinology and medicine. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the central regulator of the reproductive endocrine system. Its discovery paved the way for the synthesis of thousands of LHRH analogs, leading to the development of potent agonists that have revolutionized the treatment of a multitude of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and precocious puberty.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of these potent LHRH agonists, with a focus on their structure-activity relationships, the experimental protocols used for their characterization, and the key signaling pathways they modulate.
From Discovery to Superagonists: A Tale of Rational Drug Design
The native LHRH molecule has a very short biological half-life of only a few minutes, limiting its therapeutic potential.[3] The primary goal in the development of LHRH agonists was to create analogs with increased potency and a longer duration of action. This was achieved through systematic structure-activity relationship (SAR) studies, which identified key positions within the decapeptide sequence that could be modified to enhance receptor binding affinity and resistance to enzymatic degradation.
The two most critical modifications were:
-
Substitution at Position 6: Replacing the native glycine (B1666218) (Gly) at position 6 with a D-amino acid, such as D-leucine, D-tryptophan, or D-serine (But), was found to dramatically increase the agonist's potency.[3] This substitution is believed to induce a β-turn conformation that is favorable for receptor binding and protects the peptide from enzymatic cleavage between positions 6 and 7.
-
Modification at Position 10: Replacement of the C-terminal Gly-NH2 with an ethylamide (NHEt) or an azaglycine (Aza-Gly) further enhanced the agonist's stability and potency.[3]
These strategic modifications led to the development of "superagonists" that are 50 to 100 times more potent than native LHRH.[3]
Quantitative Analysis of LHRH Agonist Potency
The potency of LHRH agonists is a critical determinant of their therapeutic efficacy. This is typically quantified by measuring their binding affinity (Ki) to the LHRH receptor and their ability to stimulate luteinizing hormone (LH) release (EC50). The following table summarizes the available quantitative data for some of the most clinically significant LHRH agonists.
| Agonist | Structure | Relative Potency (vs. LHRH) | Binding Affinity (Ki) | In Vitro LH Release (EC50) |
| LHRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1 | - | - |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | ~50-100 | High | Potent |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-Aza-Gly-NH2 | ~100 | High | Potent |
| Triptorelin (B344507) | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | ~100-200 | ~10x higher than LHRH[3] | Most potent in some studies[4] |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt | ~50-100 | High | Potent |
| Nafarelin | pGlu-His-Trp-Ser-Tyr-D-Nal(2)-Leu-Arg-Pro-Gly-NH2 | ~200 | High | Potent |
Note: Comprehensive and directly comparable Ki and EC50 values from a single source are scarce in the publicly available literature. The relative potencies are generally accepted estimates based on various in vitro and in vivo studies.
The Paradoxical Mechanism of Action: From Stimulation to Suppression
The therapeutic effect of LHRH agonists is based on a paradoxical phenomenon. While an acute, pulsatile administration of LHRH stimulates the pituitary gonadotrophs to release LH and follicle-stimulating hormone (FSH), continuous administration of a potent LHRH agonist leads to a sustained suppression of gonadotropin secretion.[5] This occurs through a multi-step process:
-
Initial Flare: The initial binding of the agonist to the LHRH receptors causes a transient surge in LH and FSH release, often referred to as a "flare-up" effect.[6]
-
Receptor Downregulation: Continuous exposure to the agonist leads to the internalization and downregulation of LHRH receptors on the surface of pituitary cells.[5]
-
Desensitization: The remaining receptors become uncoupled from their downstream signaling pathways, leading to a state of desensitization.[5]
-
Suppression of Gonadotropin and Sex Steroid Production: The combination of receptor downregulation and desensitization results in a profound and sustained suppression of LH and FSH secretion. This, in turn, leads to a dramatic reduction in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women, achieving a state of "medical castration."[5]
Signaling Pathways of the LHRH Receptor
The LHRH receptor is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, it primarily couples to the Gαq/11 protein. Upon agonist binding, this initiates a signaling cascade that leads to the release of LH and FSH.
Interestingly, in some cancer cells, such as prostate cancer cells, the LHRH receptor has been shown to couple to Gαi proteins, which can lead to direct anti-proliferative effects.
Experimental Protocols for LHRH Agonist Characterization
The development of potent LHRH agonists relies on a battery of in vitro and in vivo assays to characterize their binding affinity, potency, and biological effects.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the LHRH receptor.
Objective: To quantify the affinity of an LHRH agonist for its receptor.
Materials:
-
Membrane preparations from pituitary tissue or cells expressing the LHRH receptor.
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Triptorelin) as the ligand.
-
Unlabeled LHRH agonist (test compound and a reference standard).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the receptor preparation in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the free ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro LH Release Assay
This assay measures the potency (EC50) of an LHRH agonist in stimulating LH release from pituitary cells.
Objective: To determine the functional potency of an LHRH agonist.
Materials:
-
Primary pituitary cell cultures or a pituitary cell line (e.g., LβT2 cells).
-
Culture medium (e.g., DMEM with serum).
-
LHRH agonist (test compound).
-
Reagents for quantifying LH (e.g., ELISA kit).
Protocol:
-
Cell Culture: Culture pituitary cells in multi-well plates until they reach a desired confluency.
-
Stimulation: Replace the culture medium with a serum-free medium containing varying concentrations of the LHRH agonist. Include a negative control (medium alone) and a positive control (a known potent LHRH agonist).
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for LH release.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Quantification: Measure the concentration of LH in the supernatant using a specific and sensitive method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the LH concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal LH release) is determined from the dose-response curve.
In Vivo Animal Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of LHRH agonists.
Objective: To assess the in vivo effects of an LHRH agonist on gonadotropin and sex steroid levels.
Animal Model: Typically, adult male rats or mice are used.
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Treatment: Administer the LHRH agonist via a clinically relevant route (e.g., subcutaneous or intramuscular injection). Different dose levels are tested. A control group receives the vehicle only.
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., baseline, and several hours, days, and weeks post-injection).
-
Hormone Analysis: Measure the serum concentrations of LH, FSH, and testosterone (in males) or estrogen (in females) using validated immunoassays.
-
Data Analysis: Analyze the time course of hormone levels for each treatment group. For agonists, an initial surge followed by a sustained suppression of hormone levels is expected.
The LHRH Agonist Drug Discovery and Development Workflow
The journey from a lead compound to a clinically approved LHRH agonist is a long and rigorous process. The following diagram illustrates the typical workflow.
Conclusion
The discovery and development of potent LHRH agonists represent a triumph of rational drug design and a deep understanding of endocrine physiology. Through strategic molecular modifications, scientists have transformed a short-lived native hormone into a powerful class of therapeutics with broad clinical applications.[2] The continued exploration of their mechanisms of action and the development of novel formulations and delivery systems promise to further enhance their therapeutic utility and improve the lives of patients with hormone-dependent diseases. This guide has provided a technical foundation for researchers and drug development professionals to understand the core principles behind these remarkable drugs, from their molecular interactions to their clinical development pathway.
References
- 1. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone agonists in the treatment of prostate cancer: a review of their discovery, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonistic Role of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH in Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, commercially known as Goserelin (B1671991). This potent gonadotropin-releasing hormone (GnRH) receptor agonist plays a significant role in manipulating the hypothalamic-pituitary-gonadal axis, with critical applications in clinical medicine and research.
Core Mechanism of Action: A Biphasic Response
This compound is a superagonist of the GnRH receptor.[1] Its mechanism of action is characterized by a biphasic response on the anterior pituitary's gonadotroph cells.
Initial Phase: Stimulation
Upon initial administration, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH.[2] This leads to a transient surge in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This initial stimulatory phase is often referred to as the "flare effect."
Secondary Phase: Downregulation and Desensitization
Continuous or prolonged exposure to this compound leads to a paradoxical suppression of gonadotropin release. This is a consequence of the sustained presence of the agonist, which causes a downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs.[2][3] The internalization of the receptors renders the cells refractory to further stimulation, ultimately leading to a significant reduction in LH and FSH secretion.[3] This sustained suppression of gonadotropins results in a decrease in the production of gonadal steroids, such as testosterone (B1683101) in males and estradiol (B170435) in females, to castrate or post-menopausal levels.[3][5]
Quantitative Pharmacological Data
A similar LHRH analog, D-Ser(tBu)6-LH-RH-EA10, was found to be approximately 40 times more effective than native LHRH in stimulating the release of both LH and FSH in normally cyclic women. Another study on a related analog, D-Ser(TBU)6-Des Gly10-LHRH-ethylamide, reported a relative potency of about sixty times that of the parent peptide for FSH and forty times for LH.
| Parameter | Species | Value | Notes |
| Pharmacokinetics | |||
| Half-life (t½) | Human (male) | 4.2 hours | Following subcutaneous administration of an aqueous solution.[5][6] |
| Half-life (t½) | Human (female) | 2.3 hours | Following subcutaneous administration of an aqueous solution.[5][6] |
| In Vivo Effects | |||
| Time to Testosterone Suppression | Rat | Day 4 | Following a single intramuscular injection of an extended-release formulation.[2] |
| Duration of Testosterone Suppression | Rat | Maintained until day 35 | At doses of 0.72 and 1.44 mg/kg of an extended-release formulation.[2] |
| Hormonal Effects (Initial) | Human | Initial increase in LH, FSH, testosterone (males), and estradiol (females) | "Flare effect" observed at the beginning of therapy.[5] |
| Hormonal Effects (Chronic) | Human | Suppression of LH, FSH, testosterone, and estradiol to castrate/menopausal levels | Due to pituitary desensitization.[5] |
Experimental Protocols
In Vitro Assessment of Gonadotropin Release from Pituitary Cells
This protocol outlines a general procedure for evaluating the effect of this compound on LH and FSH release from primary pituitary cell cultures.
1. Pituitary Gland Dissociation:
- Euthanize adult male rats (e.g., Sprague-Dawley) according to institutional guidelines.
- Aseptically remove the anterior pituitary glands.
- Mechanically mince the tissue and enzymatically digest it using a suitable enzyme cocktail (e.g., trypsin, collagenase, and DNase) to obtain a single-cell suspension.
2. Cell Culture:
- Plate the dispersed pituitary cells in appropriate culture plates (e.g., 24-well plates) at a desired density in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and other necessary growth factors).
- Allow the cells to adhere and recover for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
3. Stimulation with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to final concentrations in the culture medium.
- Wash the pituitary cells with a serum-free medium.
- Add the medium containing different concentrations of the LHRH analog to the wells. Include a vehicle control group.
- Incubate for a defined period (e.g., 4 hours) to stimulate gonadotropin release.
4. Sample Collection and Analysis:
- Collect the culture medium from each well.
- Centrifuge the collected medium to remove any cellular debris.
- Measure the concentrations of LH and FSH in the supernatant using specific and validated immunoassays (e.g., ELISA or RIA).
- Normalize the hormone levels to the total protein content of the cells in each well.
In Vivo Assessment of Gonadotropin Release in Animal Models
This protocol describes a general method for studying the in vivo effects of this compound on gonadotropin levels in rats.
1. Animal Model:
- Use adult male or female rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions.
2. Administration of this compound:
- Prepare the LHRH analog for administration. For acute studies, it can be dissolved in a sterile vehicle (e.g., saline). For chronic studies, a depot formulation can be used.
- Administer the compound via a suitable route, such as subcutaneous or intramuscular injection. Include a vehicle-treated control group.
3. Blood Sampling:
- Collect blood samples at various time points before and after administration of the analog. The sampling schedule should be designed to capture both the initial stimulatory phase and the subsequent suppressive phase.
- Blood can be collected via tail vein, saphenous vein, or through a cannula implanted in a major blood vessel for frequent sampling.
4. Hormone Analysis:
- Process the blood samples to obtain serum or plasma.
- Measure the concentrations of LH, FSH, testosterone (in males), or estradiol (in females) using specific and validated immunoassays.
5. Data Analysis:
- Analyze the time course of hormone changes in response to the LHRH analog treatment compared to the control group.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR). The activation of this receptor triggers a cascade of intracellular signaling events.
GnRH Receptor Signaling Pathway
Upon binding of this compound, the GnRH receptor couples to the Gq/11 family of G proteins. This initiates the following key signaling events:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the increased intracellular Ca2+, activates PKC.
-
MAPK Cascade Activation: PKC and other signaling intermediates activate the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.
-
Gene Transcription and Hormone Release: These signaling pathways ultimately lead to the phosphorylation of transcription factors, promoting the expression of the common α-subunit and the specific β-subunits of LH and FSH. The increased intracellular calcium also plays a direct role in the exocytosis of gonadotropin-containing secretory granules.
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for In Vitro Gonadotropin Release Assay
The following diagram illustrates the key steps in an in vitro experiment to assess the effect of this compound on gonadotropin release from pituitary cells.
Caption: In Vitro Gonadotropin Release Assay Workflow.
Logical Relationship of Biphasic Gonadotropin Response
The biphasic effect of this compound on gonadotropin release is a fundamental concept in its pharmacology.
Caption: Biphasic Effect on Gonadotropin Release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the Pituitary-Gonadal Axis Response to LHRH Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the complex interplay between Luteinizing Hormone-Releasing Hormone (LHRH) analogs and the hypothalamic-pituitary-gonadal (HPG) axis. It details the mechanisms of action, signaling pathways, and quantitative hormonal responses associated with both LHRH agonists and antagonists, offering a critical resource for professionals in endocrine research and pharmaceutical development.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Baseline
The HPG axis is the cornerstone of reproductive endocrinology. The hypothalamus initiates the cascade by secreting LHRH (also known as Gonadotropin-Releasing Hormone, GnRH) in a pulsatile manner. This stimulates the anterior pituitary gland to release two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), while FSH supports spermatogenesis. In females, LH and FSH act on the ovaries to regulate the menstrual cycle, estrogen production, and ovulation. Testosterone and estrogen then exert negative feedback on both the hypothalamus and pituitary to tightly regulate hormone levels.
LHRH Analogs: Mechanism of Action
LHRH analogs are synthetic peptides that modify the HPG axis, leading to a profound suppression of gonadal sex steroid production. They are broadly classified into two categories—agonists and antagonists—which achieve this outcome through distinct mechanisms.
LHRH Agonists: Biphasic Response
LHRH agonists (e.g., leuprolide, goserelin, triptorelin) are designed to be more potent and have a longer half-life than native LHRH. Upon initial administration, they cause a powerful stimulation of the LHRH receptors on pituitary gonadotrophs, leading to a surge in LH and FSH secretion. This "flare-up" phenomenon results in a transient increase in testosterone and estrogen levels, which can last for several days to a few weeks.
However, the continuous, non-pulsatile stimulation by the agonist leads to a desensitization of the pituitary gonadotrophs. This process involves two key events:
-
Receptor Downregulation: The number of LHRH receptors on the cell surface is significantly reduced.
-
Signal Transduction Uncoupling: The remaining receptors become uncoupled from their intracellular signaling pathways.
This state of pituitary desensitization effectively creates a "medical castration," where the gonads are no longer stimulated to produce sex hormones. Castrate levels of testosterone are typically achieved within 2 to 4 weeks of initiating therapy. This effect is reversible upon cessation of treatment.
LHRH Antagonists: Competitive Inhibition
LHRH antagonists (e.g., degarelix) work by competitively binding to the LHRH receptors in the anterior pituitary. By occupying these receptors, they prevent endogenous LHRH from binding and initiating signal transduction, thereby blocking the release of LH and FSH from the outset.
This mechanism results in a rapid, profound, and sustained reduction in gonadotropins and, consequently, sex steroids. Unlike agonists, antagonists do not cause an initial hormonal surge or "flare-up," making them a preferred option in clinical situations where a testosterone spike could be dangerous, such as in patients with advanced prostate cancer at risk of spinal cord compression. The suppression of testosterone is immediate, with castrate levels often achieved within three days.
The Initial Testosterone Surge with LHRH Agonist Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing hormone-releasing hormone (LHRH) agonists are a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer. Their mechanism of action, however, is characterized by a paradoxical initial surge in testosterone (B1683101) levels, commonly referred to as "testosterone flare." This transient hyperandrogenism can have significant clinical implications, necessitating a thorough understanding by researchers and drug development professionals. This technical guide provides an in-depth analysis of the initial testosterone surge, detailing the underlying signaling pathways, the kinetics of the hormonal fluctuations, and the methodologies employed in its study. Quantitative data from clinical investigations of various LHRH agonists are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.
Mechanism of Action: The Biphasic Response to LHRH Agonists
The physiological regulation of testosterone production is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases LHRH in a pulsatile manner, which stimulates the LHRH receptors on the anterior pituitary gonadotrophs. This, in turn, triggers the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH then acts on the Leydig cells in the testes to stimulate testosterone production.
LHRH agonists are synthetic analogs of the natural LHRH decapeptide. Upon initial administration, these agonists bind to and activate the LHRH receptors on pituitary gonadotrophs, mimicking the action of endogenous LHRH.[1][2] This leads to an initial, supraphysiological release of LH and FSH, resulting in a subsequent surge in serum testosterone levels.[3][4]
However, the continuous presence of the LHRH agonist, as opposed to the natural pulsatile stimulation, leads to a state of receptor desensitization and downregulation.[1][5] This process involves the uncoupling of the LHRH receptor from its intracellular signaling machinery and a reduction in the number of receptors on the cell surface.[5] The sustained stimulation ultimately leads to a profound suppression of LH and FSH release, thereby achieving a state of medical castration with significantly reduced testosterone levels.[1][6]
Signaling Pathway of LHRH Agonist-Induced Gonadotropin Release
The LHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] The initial stimulatory phase of LHRH agonist action is mediated by the following intracellular signaling cascade:
-
Receptor Binding and G-Protein Activation: The LHRH agonist binds to the LHRH receptor on the gonadotroph cell membrane. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.[8]
-
Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).[8]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization and Protein Kinase C Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[9]
-
MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.[10]
-
Gonadotropin Synthesis and Release: The activation of these downstream signaling pathways ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotrophs.[9]
Quantitative Analysis of the Initial Testosterone Surge
The magnitude and duration of the testosterone surge vary among different LHRH agonists and are influenced by the specific formulation and dosage. The following tables summarize quantitative data from clinical studies for commonly used LHRH agonists.
Table 1: Kinetics of Testosterone Surge with Leuprolide Acetate
| Study Parameter | 7.5 mg (1-month depot) | 22.5 mg (3-month depot) | 45 mg (6-month depot) |
| Baseline Testosterone (ng/dL) | ~400 | ~350-450 | ~350-450 |
| Peak Testosterone (ng/dL) | ~600-650 | ~550-650 | ~550-650 |
| Time to Peak | Day 2-4 | Day 2-4 | Day 2-4 |
| Time to Castration (<50 ng/dL) | Within 3-4 weeks[3] | Within 3-4 weeks | Within 4 weeks[11] |
Table 2: Kinetics of Testosterone Surge with Goserelin (B1671991) Acetate
| Study Parameter | 3.6 mg (1-month depot) | 10.8 mg (3-month depot) |
| Baseline Testosterone (ng/dL) | ~400-450 | ~400-450 |
| Peak Testosterone (ng/dL) | Increase of ~50-60% from baseline | Increase of ~50-60% from baseline |
| Time to Peak | Day 2-3 | Day 2-3 |
| Time to Castration (<50 ng/dL) | By day 21-28[12] | By day 21-28 |
Table 3: Kinetics of Testosterone Surge with Triptorelin (B344507)
| Study Parameter | 3.75 mg (1-month depot) | 11.25 mg (3-month depot) | 22.5 mg (6-month depot) |
| Baseline Testosterone (nmol/L) | ~14-15 | ~14-15 | ~14-15 |
| Peak Testosterone (nmol/L) | ~28[13] | ~28 | ~28 |
| Time to Peak | ~Day 3[14] | ~Day 3 | ~Day 3 |
| Time to Castration (<1.735 nmol/L) | By day 29[15] | By day 22[13] | By day 29[16] |
Table 4: Kinetics of Testosterone Surge with Buserelin (B193263)
| Study Parameter | Subcutaneous/Intranasal |
| Baseline Testosterone (ng/dL) | ~400-500 |
| Peak Testosterone (ng/dL) | Increase during the first week[17] |
| Time to Peak | First few days |
| Time to Castration (<100 ng/dL) | By week 4[17] |
Experimental Protocols
In Vitro Assessment of LHRH Agonist Activity
-
Cell Culture: Primary pituitary cells or immortalized gonadotroph cell lines (e.g., LβT2, αT3-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are treated with varying concentrations of the LHRH agonist for different time points.
-
Hormone Quantification: The cell culture supernatant is collected to measure the concentration of secreted LH and FSH using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Signaling Pathway Analysis: Cell lysates are collected to analyze the activation of downstream signaling molecules (e.g., phosphorylated ERK, PKC) via Western blotting or to measure changes in gene expression of gonadotropin subunits using quantitative real-time PCR (qPCR).
In Vivo Assessment in Animal Models
-
Animal Model: Male rats (e.g., Sprague-Dawley, Wistar) are commonly used.
-
Drug Administration: The LHRH agonist is administered via a clinically relevant route (e.g., subcutaneous or intramuscular injection).
-
Blood Sampling: Blood samples are collected at multiple time points pre- and post-administration (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily or weekly).[6]
-
Hormone Measurement: Serum concentrations of LH, FSH, and testosterone are quantified using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Trial Methodology
-
Study Design: Randomized controlled trials are the gold standard.[18][19]
-
Patient Population: Typically includes men with hormone-sensitive advanced prostate cancer.
-
Intervention: Administration of the LHRH agonist according to the specified dosing regimen.
-
Blood Sampling: Frequent blood sampling is conducted, especially during the initial weeks of treatment, to capture the testosterone surge and subsequent decline.[18]
-
Hormone Analysis: Serum testosterone levels are measured using highly sensitive and specific methods such as LC-MS/MS or validated immunoassays.
-
Clinical Flare Assessment: Patients are monitored for clinical signs and symptoms of disease flare, which may include increased bone pain, urinary symptoms, or neurological complications.[20]
Testosterone Measurement Protocols
-
Principle: A competitive binding assay where radiolabeled testosterone ([¹²⁵I]-testosterone) competes with unlabeled testosterone in the sample for a limited number of antibody binding sites.[5]
-
Procedure:
-
Serum samples, standards, and controls are incubated with a specific anti-testosterone antibody and a known amount of [¹²⁵I]-testosterone.
-
After incubation, the antibody-bound testosterone is separated from the free testosterone.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of testosterone in the sample is determined by comparing its radioactivity with a standard curve.
-
-
Principle: A highly specific and sensitive method that separates testosterone from other serum components by liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.[7][10]
-
Procedure:
-
Sample Preparation: An internal standard (e.g., deuterated testosterone) is added to the serum sample. Proteins are precipitated, and testosterone is extracted using a liquid-liquid or solid-phase extraction method.[9][15]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where testosterone is separated from other molecules on a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. Testosterone is ionized, and specific parent and daughter ions are selected and detected, allowing for highly specific quantification.[7]
-
Conclusion
The initial testosterone surge is an inherent pharmacological property of LHRH agonists that has significant implications for both clinical practice and drug development. A comprehensive understanding of the underlying molecular mechanisms, the kinetics of the hormonal response, and the methodologies for its investigation is crucial for researchers and scientists in this field. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued development and optimization of hormonal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustained suppression of testosterone production by the luteinising-hormone releasing-hormone agonist buserelin in patients with advanced prostate carcinoma. A new therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.2. Testosterone radioimmunoassay in males [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A non-chromatographic radioimmunoassay of testosterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. ovid.com [ovid.com]
- 11. LH-RH agonist, Zoladex (Goserelin), depot formulation in the treatment of prostatic cancer. Randomized dose-finding trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Three-month sustained-release form of triptorelin in patients with advanced prostatic adenocarcinoma: results of an open pharmacodynamic and pharmacokinetic multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nvkc.nl [nvkc.nl]
- 15. A 6-month sustained-release formulation of triptorelin for locally advanced or metastatic prostate cancer: a real-world experience in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Risk of disease flare with LHRH agonist therapy in men with prostate cancer: myth or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Is the flare phenomenon clinically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. izotop.hu [izotop.hu]
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH molecular weight and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH. While specific experimental data for this particular analog is limited in publicly available literature, this document extrapolates its likely properties, biological functions, and relevant experimental protocols based on established knowledge of closely related and widely studied LHRH agonists such as Goserelin and Buserelin. The guide covers its physicochemical properties, mechanism of action, and standardized methodologies for its characterization and analysis.
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide released from the hypothalamus, plays a pivotal role in the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis. Synthetic LHRH analogs are a cornerstone in the therapeutic management of hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.
This compound is a modified LHRH analog designed for enhanced potency and duration of action. The substitutions at positions 4, 6, and 10 are intended to increase receptor binding affinity and confer resistance to enzymatic degradation compared to the native LHRH. This guide will delve into the projected molecular characteristics and biological activities of this potent LHRH agonist.
Molecular Profile and Physicochemical Properties
The primary structure and key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 1311.45 g/mol | [1][2] |
| Molecular Formula | C61H86N18O15 | [1] |
| Canonical Name | This compound | |
| Synonyms | Not available | |
| Purity | Typically >98% (as determined by HPLC) | Inferred from related compounds[3] |
| Appearance | White to off-white lyophilized powder | Inferred from related compounds[3] |
| Solubility | Soluble in water | Inferred from related compounds |
| Storage | Store as a lyophilized powder at -20°C for long-term stability. Reconstituted solutions should be stored at 4°C for short-term use. | Inferred from related compounds[1][3] |
Mechanism of Action and Signaling Pathway
As an LHRH agonist, this compound is expected to mimic the action of endogenous LHRH but with a much higher potency and prolonged effect.[4] The mechanism involves a biphasic response:
-
Initial Stimulation (Flare-up): Upon administration, the analog binds to LHRH receptors on pituitary gonadotrophs, leading to an initial surge in the secretion of LH and FSH.[5][6] This can cause a transient increase in testosterone (B1683101) and estrogen levels.
-
Downregulation and Desensitization: Continuous stimulation of the LHRH receptors leads to their internalization and downregulation, rendering the gonadotrophs desensitized to further stimulation.[5][7] This results in a profound suppression of LH and FSH release, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[7]
This dual action is pivotal for its therapeutic efficacy in hormone-sensitive conditions.
Caption: LHRH Agonist Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not specifically published. However, the following are standard methodologies used for the synthesis, purification, and characterization of similar peptide analogs.
Peptide Synthesis and Purification
Objective: To synthesize and purify the peptide to a high degree of homogeneity.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the peptide sequence. The modified amino acids (Ac-Ser, tBu-D-Ser, and Azagly) are incorporated at their respective positions.
-
Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization: Lyophilize the purified fractions to obtain a stable, dry powder.
Caption: Solid-Phase Peptide Synthesis Workflow.
Purity and Identity Confirmation
Objective: To confirm the purity and molecular identity of the synthesized peptide.
Methodology: Analytical RP-HPLC and Mass Spectrometry
-
Analytical RP-HPLC:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA).
-
Inject the sample onto an analytical C18 column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Purity is determined by the percentage of the main peak area relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Determine the monoisotopic mass of the peptide.
-
Compare the experimental mass with the theoretical mass calculated from the amino acid sequence.
-
Biological Activity Assays
Objective: To determine the biological potency of the LHRH analog.
In Vitro Receptor Binding Assay
Methodology:
-
Cell Culture: Use a cell line expressing the LHRH receptor (e.g., pituitary cells or a transfected cell line).
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled LHRH analog (e.g., [125I]-Buserelin) and varying concentrations of the test peptide, this compound.
-
Separation and Counting: Separate the bound and free radioligand by filtration.
-
Data Analysis: Measure the radioactivity of the bound fraction and calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated to determine the binding affinity.
In Vivo Gonadotropin Release Assay
Methodology:
-
Animal Model: Use a suitable animal model (e.g., adult male rats).
-
Administration: Administer a single subcutaneous injection of the LHRH analog at various doses.
-
Blood Sampling: Collect blood samples at different time points post-injection.
-
Hormone Measurement: Measure the serum concentrations of LH and testosterone using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Data Analysis: Plot the hormone concentrations over time to determine the peak response and duration of action.
Conclusion
This compound represents a potent synthetic LHRH agonist with potential therapeutic applications in hormone-dependent pathologies. While specific experimental data for this analog remains scarce, its properties and biological activities can be reliably inferred from the extensive knowledge of other LHRH superagonists. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation, paving the way for further research and development in this important class of therapeutic peptides.
References
Methodological & Application
Application Notes and Protocols for In Vivo Study of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). LHRH analogs are a class of molecules that modulate the hypothalamic-pituitary-gonadal axis. Chronic administration of LHRH agonists, such as this compound, leads to the downregulation of LHRH receptors in the pituitary gland.[1] This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101) in males and estrogen in females.[1] This "medical castration" effect is the basis for their use in the treatment of hormone-dependent cancers, such as prostate cancer.[1][2] Furthermore, LHRH receptors have been identified on various tumor cells, suggesting that LHRH analogs may also exert direct anti-proliferative effects.[1]
This document provides a detailed protocol for an in vivo study to evaluate the efficacy of this compound in a preclinical model of prostate cancer.
Data Presentation
Table 1: Compound Information
| Parameter | Value | Reference |
| Full Name | (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-Luteinizing Hormone-Releasing Hormone | N/A |
| CAS Number | 1926163-83-8 | [3] |
| Molecular Weight | 1311.45 g/mol | [3] |
| Formulation | Lyophilized powder | N/A |
Table 2: Proposed Dosing Regimen
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | N/A | Subcutaneous (SC) | Daily |
| 2 | This compound | Low Dose (e.g., 100 µg/kg) | Subcutaneous (SC) | Daily |
| 3 | This compound | High Dose (e.g., 1000 µg/kg) | Subcutaneous (SC) | Daily |
| 4 | Positive Control (e.g., Leuprolide Acetate) | Clinically relevant dose | Subcutaneous (SC) | As per established protocol |
Note: The optimal dose for this compound has not been established and should be determined in preliminary dose-finding studies. The doses provided are suggestions based on published studies of other LHRH agonists.[4]
Experimental Protocols
1. Animal Model and Tumor Induction
-
Animal Strain: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: LNCaP or other suitable androgen-sensitive human prostate cancer cell line.
-
Tumor Induction:
-
Culture LNCaP cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.[5]
-
2. Treatment Administration
-
Reconstitute lyophilized this compound in a sterile vehicle (e.g., sterile water for injection or saline).
-
Administer the assigned treatment to each group via subcutaneous injection daily for the duration of the study (e.g., 28 days).
-
Monitor animals daily for any signs of toxicity or adverse effects.
3. Efficacy Evaluation
-
Tumor Growth Monitoring:
-
Hormone Level Analysis:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline, mid-study, and at the termination of the study.
-
Process blood to obtain serum and store at -80°C.
-
Analyze serum testosterone and LH levels using commercially available ELISA kits.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals according to approved institutional guidelines.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR).
-
Visualizations
Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotrophs.
Caption: In Vivo Efficacy Study Experimental Workflow.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 3. abmole.com [abmole.com]
- 4. Antifertility effects of an LHRH agonist in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
Application Notes and Protocols for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the natural decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH). The native LHRH sequence is Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1][2]. This analog incorporates specific chemical modifications to enhance its biological activity, stability, and therapeutic potential. The modifications in this compound are:
-
Ser(Ac)4: The serine residue at position 4 is acetylated.
-
D-Ser(tBu)6: The glycine (B1666218) at position 6 is substituted with a D-isomer of serine which is further modified with a tert-butyl group.
-
Azagly10: The glycine at position 10 is replaced by an azaglycine residue.
These alterations significantly increase the peptide's hydrophobicity and may influence its overall charge, thereby affecting its solubility. Proper solubilization is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This document provides detailed guidelines and protocols for selecting the appropriate solvent and effectively dissolving lyophilized this compound.
Physicochemical Properties and Solubility Profile
The solubility of a peptide is primarily dictated by its amino acid composition, including the polarity and charge of the side chains. Based on the modified sequence of this compound, the following characteristics can be inferred:
-
Hydrophobicity: The presence of the acetylated serine and the bulky tert-butyl group on the D-serine significantly increases the hydrophobic nature of this peptide analog compared to the native LHRH.
-
Charge: At physiological pH, the peptide is expected to have a net positive charge, primarily due to the basic side chains of Histidine (His) and Arginine (Arg). The N-terminal pyroglutamic acid and the C-terminal amide are neutral. This makes the peptide basic in nature.
Given its hydrophobic and basic character, this compound is anticipated to have poor solubility in neutral aqueous solutions. Therefore, the use of organic solvents or acidic buffers is recommended to achieve initial solubilization.
Recommended Solvents
The choice of solvent will depend on the downstream application. For instance, some organic solvents may be incompatible with cell-based assays. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
| Solvent | Type | Suitability for Downstream Applications | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | Good for creating high-concentration stock solutions. Most biological assays can tolerate low final concentrations (typically <1%). | A strong solvent suitable for many hydrophobic peptides. |
| Dimethylformamide (DMF) | Organic | Similar to DMSO, suitable for creating stock solutions. Check compatibility with your specific assay. | An alternative to DMSO, particularly for peptides that may be unstable in DMSO. |
| 10-25% Acetic Acid in Sterile Water | Acidic Aqueous | Generally compatible with many biological assays after further dilution in a neutral buffer. | The acidic pH helps to protonate the basic residues, increasing solubility. |
| Acetonitrile (ACN) or Methanol | Organic | Can be used for initial solubilization, but may need to be removed or significantly diluted for biological assays. | Useful for preparing samples for analytical techniques like HPLC. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
This protocol outlines the general steps for reconstituting the lyophilized peptide powder.
Materials:
-
Vial of lyophilized this compound
-
Recommended solvent (e.g., DMSO, 10% acetic acid)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication in a water bath for a few minutes can be applied. Use short bursts to avoid heating the sample.
-
Visual Inspection: A successfully dissolved peptide solution should be clear and free of any visible particulates. If the solution appears cloudy or contains precipitates, the peptide is not fully dissolved.
-
Aliquoting and Storage: Once the peptide is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Stepwise Solubilization for Hydrophobic and Basic Peptides
This protocol provides a systematic approach to solubilizing this compound, particularly for use in aqueous-based biological assays.
Materials:
-
Same as Protocol 1
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Initial Dissolution in Organic Solvent:
-
Add a minimal amount of an organic solvent such as DMSO or DMF to the vial of lyophilized peptide (e.g., 10-50 µL).
-
Ensure the peptide is completely dissolved in the organic solvent by gentle vortexing or sonication.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the peptide-organic solvent solution dropwise into the desired volume of a stirring aqueous buffer.
-
Constant, gentle agitation of the aqueous buffer during the addition of the peptide stock is crucial to prevent precipitation.
-
If precipitation occurs, you may need to use a higher concentration of the organic solvent in the final solution (if tolerated by the assay) or try a different solubilization approach.
-
-
Alternative Initial Dissolution in Acidic Solution:
-
If an organic solvent is not suitable for your application, attempt to dissolve the peptide in a small volume of 10-25% acetic acid.
-
Once dissolved, this acidic stock solution can be slowly diluted into your final aqueous buffer. The buffer capacity should be sufficient to neutralize the small amount of added acid.
-
Visualizations
Experimental Workflow for Peptide Solubilization
Caption: Workflow for reconstituting lyophilized peptides.
Signaling Pathway Context: LHRH Agonist Action
Caption: Simplified LHRH agonist signaling pathway.
References
Application Notes and Protocols for GnRH Receptor Binding Assays using (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) and its analogs are critical in reproductive endocrinology and are therapeutic targets for various conditions, including hormone-dependent cancers and fertility disorders. The peptide (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), another term for GnRH. Its structural modifications, such as the D-amino acid substitution at position 6 and the azaglycine at position 10, are designed to increase potency and stability compared to the native peptide. These modifications often result in high affinity for the GnRH receptor (GnRHR), making it a valuable tool for in vitro studies, particularly receptor binding assays.
This document provides detailed application notes and protocols for utilizing this compound in GnRH receptor binding assays. These assays are fundamental for characterizing the affinity of novel compounds for the GnRHR and for studying receptor pharmacology.
Data Presentation
Table 1: Competitive Binding Affinity of GnRH Analogs for the GnRH Receptor
| Compound | IC50 (nM) | Ki (nM) |
| This compound | User Determined | User Determined |
| GnRH (natural ligand) | User Determined | User Determined |
| Other GnRH Analogs (e.g., Leuprolide) | User Determined | User Determined |
IC50 (Inhibitory Concentration 50%) is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki (Inhibition Constant) is a measure of the binding affinity of the competing ligand, calculated from the IC50 value.
Experimental Protocols
A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled ligand, such as this compound, to its receptor.[1] This assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the GnRH receptor.
Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., HEK293 or CHO cells stably transfected with the human GnRHR, or pituitary tissue).
-
Radioligand: A high-affinity radiolabeled GnRH analog, such as [125I]-Tryptorelin or another suitable iodinated GnRH agonist/antagonist.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: Low-protein binding plates.
-
Glass Fiber Filters: Pre-treated with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competing ligand (this compound).
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, a high concentration of an unlabeled GnRH analog (e.g., 1 µM unlabeled GnRH), the radioligand, and the membrane preparation.
-
Competition Wells: Add a range of concentrations of this compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[2][3][4] Activation of the receptor initiates a cascade of intracellular signaling events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for GnRH Receptor Competitive Binding Assay
The following diagram outlines the key steps in the competitive binding assay protocol.
Caption: Workflow for Competitive Binding Assay.
References
Application Notes and Protocols: LHRH Agonists in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Luteinizing Hormone-Releasing Hormone (LHRH) agonists in prostate cancer research. This document details their mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction to LHRH Agonists in Prostate Cancer
Prostate cancer is a predominantly androgen-dependent disease, and androgen deprivation therapy (ADT) remains a cornerstone of its treatment. LHRH agonists are a class of synthetic peptides that represent a primary method of achieving medical castration. By targeting the LHRH receptors in the pituitary gland, these agents effectively suppress the production of testosterone (B1683101), thereby inhibiting the growth of prostate cancer cells. Commonly used LHRH agonists in clinical practice and research include leuprolide, goserelin, and triptorelin.[1][2][3] While highly effective in hormone-sensitive prostate cancer, research continues to explore their direct effects on tumor cells, their role in combination therapies, and their application in castration-resistant prostate cancer (CRPC).
Mechanism of Action
LHRH agonists exert their effects through a dual mechanism: indirectly via the pituitary-gonadal axis and potentially through direct action on prostate cancer cells.
2.1. Indirect Action via the Hypothalamic-Pituitary-Gonadal Axis
Initially, LHRH agonists bind to and stimulate LHRH receptors on pituitary gonadotroph cells, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This "flare" effect can temporarily increase testosterone levels. However, continuous stimulation by the LHRH agonist leads to the downregulation and desensitization of LHRH receptors on the pituitary gland. This sustained action ultimately suppresses the release of LH and FSH, leading to a significant reduction in testicular testosterone production to castrate levels.[4]
2.2. Direct Action on Prostate Cancer Cells
Emerging evidence suggests that LHRH agonists can also have direct effects on prostate cancer cells. LHRH receptors have been identified on the surface of prostate cancer cells, including androgen-independent cell lines.[1] The activation of these receptors by LHRH agonists can trigger intracellular signaling pathways that inhibit cell proliferation and induce apoptosis. This direct anti-tumor effect is independent of the systemic reduction in testosterone levels.
Signaling Pathway of LHRH Agonist Action
Caption: LHRH agonist signaling pathway in prostate cancer.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of LHRH agonists in prostate cancer.
Table 1: In Vitro Efficacy of LHRH Agonists on Prostate Cancer Cell Lines
| Cell Line | LHRH Agonist/Analog | Concentration | Effect | Reference |
| LNCaP | JCHLHRH | 4.4 µM (IC50) | Inhibition of cell proliferation | [5] |
| DU-145 | JCHLHRH | 4.8 µM (IC50) | Inhibition of cell proliferation | [5] |
| PC-3 | JCHLHRH | 4.4 µM (IC50) | Inhibition of cell proliferation | [5] |
| DU-145 | AEZS-108 (Doxorubicin-LHRH agonist conjugate) | 100 nM | 23.2% inhibition of proliferation | [1] |
| DU-145 | AEZS-108 (Doxorubicin-LHRH agonist conjugate) | 250 nM | 61.2% inhibition of proliferation | [1] |
| DU-145 | AEZS-108 (Doxorubicin-LHRH agonist conjugate) | 1 µM | 46% elevation in apoptosis | [1] |
Table 2: In Vivo Efficacy of LHRH Agonists in Prostate Cancer Xenograft Models
| Animal Model | Cell Line | LHRH Agonist | Dosing Regimen | Effect on Tumor Growth | Reference |
| Nude Mice | DU-145 | Goserelin (Zoladex) | Osmotic minipumps (14 days) | Significant decrease in tumor growth | [6] |
| Nude Mice | DU-145 | AEZS-108 | Not specified | 90.5% inhibition | [1] |
Table 3: Clinical Data on LHRH Agonist Efficacy in Prostate Cancer Patients
| LHRH Agonist | Study Population | Key Findings | Reference |
| Goserelin, Triptorelin, Leuprolide | Prostate cancer patients | All three agonists effectively reduce serum testosterone to castration range. | [2] |
| Leuprolide Acetate (B1210297) | Patients with high-risk biochemically recurrent prostate cancer | Addition of enzalutamide (B1683756) to leuprolide acetate resulted in a 40.3% lower risk of death. | [7] |
| LHRH Agonist | Patients with regionally advanced or locally advanced prostate cancer | No significant difference in metastasis-free survival when enzalutamide was added to an LHRH agonist and radiotherapy in the overall population. | [7] |
| Leuprolide Acetate | Patients with prostate cancer | 30 out of 32 patients (93.8%) who switched from a GnRH antagonist to leuprolide acetate maintained castration levels of testosterone. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of LHRH agonists in prostate cancer research.
4.1. In Vitro Protocols
4.1.1. Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive), DU-145, and PC-3 (androgen-insensitive) human prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
4.1.2. Cell Proliferation Assay (MTS/MTT)
This protocol is designed to assess the effect of LHRH agonists on the proliferation of prostate cancer cells.
-
Materials:
-
Prostate cancer cells (LNCaP, DU-145, or PC-3)
-
96-well cell culture plates
-
LHRH agonist stock solution (e.g., Leuprolide, Goserelin)
-
Serum-free cell culture medium
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well plate in complete growth medium and incubate for 24 hours.[1]
-
After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of the LHRH agonist in serum-free or low-serum (0.5%) medium.
-
Remove the synchronization medium and add 100 µL of the LHRH agonist dilutions to the respective wells. Include a vehicle control (medium without the agonist).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation.
4.1.3. Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis in prostate cancer cells treated with LHRH agonists.
-
Materials:
-
Prostate cancer cells
-
6-well cell culture plates
-
LHRH agonist
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of LHRH agonist for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
4.1.4. Western Blot Analysis for Signaling Pathways
This protocol is for analyzing changes in protein expression in signaling pathways affected by LHRH agonists.
-
Materials:
-
Prostate cancer cells
-
LHRH agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LHRH receptor, anti-p-ERK, anti-total-ERK, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with LHRH agonist for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4.2. In Vivo Protocol: Prostate Cancer Xenograft Model
This protocol describes the establishment of a prostate cancer xenograft model in nude mice to evaluate the in vivo efficacy of LHRH agonists.
-
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Prostate cancer cells (e.g., DU-145)
-
Matrigel
-
LHRH agonist (e.g., Goserelin)
-
Osmotic minipumps
-
Calipers
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Harvest prostate cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
For the treatment group, subcutaneously implant osmotic minipumps containing the LHRH agonist. Implant placebo pumps in the control group.
-
Measure tumor volume using calipers two to three times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a prostate cancer xenograft study.
Conclusion
LHRH agonists are a critical component of prostate cancer therapy and research. Understanding their mechanisms of action and having robust protocols for their evaluation are essential for the development of new and improved treatment strategies. The application notes and protocols provided here offer a comprehensive resource for researchers in the field of prostate cancer.
References
- 1. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 3. prescqipp.info [prescqipp.info]
- 4. LHRH Agonists for the Treatment of Prostate Cancer: 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Switching Patients With Prostate Cancer from GnRH Antagonist to Long-acting LHRH Agonist for Androgen Deprivation: Reducing Hospital Visits During the Coronavirus Pandemic | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
Application Notes and Protocols for Long-Term LHRH Agonist Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH) agonists, also known as gonadotropin-releasing hormone (GnRH) agonists, are synthetic peptides that are more potent than the natural hormone.[1] Chronic and continuous administration of these agonists leads to a paradoxical effect: after an initial transient stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, there is a profound and sustained suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[2][3] This downregulation results in a significant reduction of gonadal steroids, such as testosterone (B1683101) and estradiol (B170435), to castration levels, a state often referred to as "medical castration".[3][4] This reversible effect makes LHRH agonists invaluable tools in various research fields, including oncology, reproductive biology, and endocrinology, for creating models of hypogonadism and studying the effects of sex hormone deficiency.[2][5]
These application notes provide a comprehensive overview of the long-term administration of various LHRH agonists in rat models, including detailed protocols, quantitative data on their effects, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: Pituitary Desensitization
Continuous exposure to LHRH agonists leads to pituitary desensitization through a multi-step process. Initially, the agonist binds to GnRH receptors on pituitary gonadotrophs, causing a surge in LH and FSH secretion.[3][4] However, the sustained presence of the agonist leads to the downregulation and uncoupling of GnRH receptors.[3][6] This involves a decrease in the number of receptors on the cell surface and an uncoupling of the signal transduction mechanism.[3][7] The desensitized pituitary gland then becomes refractory to further stimulation by the LHRH agonist, resulting in a marked reduction in the secretion of bioactive LH and FSH.[3][8] Consequently, the testes or ovaries are no longer stimulated to produce sex steroids, leading to a decline in circulating testosterone or estradiol levels.[5][9]
Figure 1: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Data Presentation: Effects of Long-Term LHRH Agonist Administration in Rats
The following tables summarize quantitative data from various studies on the long-term effects of different LHRH agonists in rats.
Table 1: Effects of Leuprolide Acetate (B1210297) in Rats
| LHRH Agonist | Dose | Administration Route & Frequency | Duration | Key Effects | Reference |
| Leuprolide Acetate | 50 µg/kg | Daily subcutaneous injection | 25 days (PD 25-50) | Delayed pubertal onset in female and male rats. | [10] |
| Leuprolide Acetate | 1 mg/kg | Depot form | 30 days | Increased cytochrome c gene expression in the ovary. | [11] |
| Leuprolide Acetate | 1.35 mg/rat | Single subcutaneous injection (controlled release) | Over 6 weeks | Sustained suppression of serum testosterone to below normal levels. | [12] |
| Leuprolide Acetate | 0.024, 0.24, 2.4 mg/kg | Monthly depot formulation | Up to 3 months | Atrophy of reproductive organs and suppression of reproductive function (reversible). | [1] |
Table 2: Effects of Goserelin (B1671991) Acetate in Rats
| LHRH Agonist | Dose | Administration Route & Frequency | Duration | Key Effects | Reference |
| Goserelin Acetate (LY01005) | 0.45-1.80 mg/kg | Single intramuscular injection (extended-release microspheres) | Sustained release | Initial increase in testosterone at 24h, followed by a rapid fall to castration levels. | [4][13] |
| Goserelin Acetate | 0.6-1.2 mg/rat | Single subcutaneous implant | Up to 35 days | Testosterone decreased to theoretical castrate levels after 4 days. |
Table 3: Effects of Other LHRH Agonists in Rats
| LHRH Agonist | Dose | Administration Route & Frequency | Duration | Key Effects | Reference |
| [D-Ala6, des-Gly-NH210]LHRH ethylamide | 100 ng | Every third day (subcutaneous injection) | Up to 12 weeks | Progressive decrease in testis, seminal vesicle, and prostate weight. | [5][14] |
| [D-Ser(TBU)6, des-Gly-NH2(10)]LHRH ethylamide | 250 ng | Daily administration | 5 months | Marked inhibition of ventral prostate and seminal vesicle weight (when combined with an antiandrogen). | [9] |
| Triptorelin | 120, 600, 3000 µg/kg | Every 28 days (intramuscular injection) | 13-19 months | Increased mortality and incidences of pituitary tumors at higher doses. | [15] |
| Histrelin (B1673308) | 50 mg implant | Subcutaneous implant | 12 months | Sustained suppression of testosterone to castrate levels within 2-4 weeks. | [2][16] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the long-term administration of LHRH agonists in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of Hypogonadism using Daily Subcutaneous Injections of Leuprolide Acetate
Objective: To induce a state of hypogonadism in adult male rats for studies on androgen deprivation.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Leuprolide acetate
-
Sterile 0.9% saline
-
1 mL syringes with 27-gauge needles
-
Animal scale
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Drug Preparation: Prepare a stock solution of leuprolide acetate in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose in a volume of 0.1-0.2 mL per rat. For example, for a 50 µg/kg dose in a 300g rat, the dose is 15 µg. A stock solution of 150 µg/mL would require a 0.1 mL injection.
-
Administration:
-
Weigh each rat daily to adjust the injection volume.
-
Administer the calculated dose of leuprolide acetate via subcutaneous injection in the dorsal neck/scapular region.
-
Continue daily injections for the desired duration of the study (e.g., 4-8 weeks).
-
-
Monitoring:
-
Monitor animal health daily.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly) to measure serum testosterone and LH levels.
-
At the end of the study, euthanize the animals and collect target organs (e.g., testes, prostate, seminal vesicles) for weight measurement and histological analysis.
-
Protocol 2: Long-Term Suppression of the HPG Axis using a Histrelin Subcutaneous Implant
Objective: To achieve sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis for long-term studies.
Materials:
-
Adult or juvenile rats (strain and age dependent on the study)
-
Histrelin subcutaneous implant (e.g., 50 mg)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps
-
Wound clips or sutures
-
Betadine or other surgical scrub
-
Sterile gauze
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the fur from the dorsal scapular region.
-
Cleanse the surgical site with a surgical scrub.
-
-
Implantation:
-
Make a small incision (approximately 1 cm) in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the implant.
-
Insert the histrelin implant into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer analgesics as per IACUC protocol.
-
Monitor the incision site for signs of infection or implant extrusion.
-
-
Monitoring and Endpoint:
Visualizations
Experimental Workflow for LHRH Agonist Studies in Rats
Figure 2: General experimental workflow for LHRH agonist studies in rats.
Logical Relationship of LHRH Agonist Action
Figure 3: Logical flow of LHRH agonist action leading to medical castration.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of long term treatment with a luteinizing hormone-releasing hormone agonist on the pituitary-gonadal axis in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The luteinizing hormone-releasing hormone (LHRH)-desensitized rat pituitary: luteinizing hormone responsiveness to LHRH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term effects of GnRH agonist, GnRH antagonist, and estrogen plus progesterone treatment on apoptosis related genes in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Reconstitution and Handling of Lyophilized Peptide Hormones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilized peptide hormones are essential tools in research and drug development. Their stability in the dried form allows for long-term storage and convenient shipping. However, the reconstitution and subsequent handling of these peptides are critical steps that significantly impact their biological activity and the reproducibility of experimental results. Improper handling can lead to loss of active peptide due to aggregation, degradation, or adsorption to surfaces. These application notes provide detailed protocols and best practices for the reconstitution, handling, and storage of lyophilized peptide hormones to ensure their optimal performance.
Storage and Stability of Lyophilized and Reconstituted Peptides
Proper storage is paramount to maintaining the integrity of peptide hormones. Different storage conditions are required for lyophilized powders and reconstituted solutions.
Lyophilized Peptides
Lyophilized peptides are relatively stable, but their longevity depends on the storage conditions. For long-term storage, it is recommended to store them at -20°C or -80°C.[1][2] When stored under these conditions, many peptides can remain stable for several years.[2] For short-term storage, refrigeration at 4°C is acceptable for a few weeks to months.[1] It is crucial to protect lyophilized peptides from moisture, as it can significantly accelerate degradation.[3] Therefore, they should be stored in a desiccator or a tightly sealed container with a desiccant.
Reconstituted Peptides
Once reconstituted, peptide solutions are much more susceptible to degradation. The stability of a reconstituted peptide is influenced by several factors, including the peptide's sequence, the solvent used, the pH of the solution, and the storage temperature.
Key Factors Affecting Stability of Reconstituted Peptides:
-
Temperature: Lower temperatures slow down degradation. Reconstituted peptides should be stored at 4°C for short-term use (a few days to a week) and frozen at -20°C or -80°C for long-term storage.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
pH: The optimal pH for stability varies for different peptides. Generally, a slightly acidic pH (around 5-6) can help to minimize degradation pathways such as deamidation and oxidation.
-
Amino Acid Composition: Peptides containing certain amino acids like Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are more prone to oxidation and degradation in solution.[3]
-
Microbial Contamination: Reconstituted solutions are susceptible to microbial growth, which can degrade the peptide. Using sterile solvents and aseptic techniques during reconstitution is essential.
Quantitative Stability Data
The following tables provide some examples of the stability of common peptide hormones under different conditions. It is important to note that stability is peptide-specific and the data below should be used as a guideline.
Table 1: Stability of Reconstituted Insulin (B600854) at Different Temperatures
| Temperature | Storage Duration | Activity Loss | Reference |
| 37°C | 1 month | 8.3% - 8.6% | [4] |
| 37°C | 2 months | High molecular weight proteins out of specification | [4] |
| 25°C | 6 months | High molecular weight proteins within specification | [4] |
| 25°C - 37°C (oscillating) | 3 months | No loss of activity | [4] |
Table 2: Stability of Reconstituted Somatostatin (B550006) Analogue (Octastatin) in Aqueous Solution
| Buffer (0.01 M) | pH | Predicted t90% at 20°C (days) | Reference |
| Acetate | 4.0 | 84.1 | [5] |
| Glutamate | 4.0 | Good stability | [5] |
| Citrate | - | Greater degradation | [5] |
| Phosphate (B84403) | - | Greater degradation | [5] |
Reconstitution of Lyophilized Peptides
The goal of reconstitution is to dissolve the lyophilized peptide completely in a suitable solvent without compromising its activity.
Choosing the Right Solvent
The choice of solvent is critical and depends on the peptide's solubility. A general approach is to start with the gentlest solvent and move to stronger ones if the peptide does not dissolve.
Table 3: Recommended Solvents for Peptide Reconstitution Based on Peptide Properties
| Peptide Property | Primary Recommended Solvent | Secondary/Alternative Solvents |
| Basic Peptides (net positive charge) | Sterile Water | Dilute Acetic Acid (e.g., 10%) |
| Acidic Peptides (net negative charge) | Sterile Water, PBS (pH 7.2-7.4) | Dilute Ammonium Bicarbonate (e.g., 0.1 M) |
| Hydrophobic Peptides (high proportion of non-polar amino acids) | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) followed by dilution with aqueous buffer | Acetonitrile (B52724) (ACN) or Ethanol followed by dilution |
| Cysteine-containing Peptides | Degassed, slightly acidic buffers | - |
Note: For peptides with unknown solubility, it is recommended to test a small amount first.
Solubility of Glucagon (B607659):
Glucagon is known for its poor solubility in neutral aqueous solutions. It is soluble in acidic (pH < 3.0) and basic (pH > 9.0) conditions.[6] Some glucagon analogs have been developed to exhibit enhanced solubility at physiological pH.[7] For example, certain analogs can be soluble at a concentration of at least 1 mg/mL at a pH between 6 and 8.[7] Native glucagon solubility in 50 mM triethanolamine (B1662121) at pH 7 is significantly lower than some of its analogs.[8]
Step-by-Step Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to come to room temperature to prevent condensation of moisture inside the vial.
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) and use sterile syringes, needles, and solvents to prevent microbial contamination.
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the lyophilized powder.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or denaturation. If the peptide is difficult to dissolve, gentle warming (to around 30°C) or brief sonication may help.
-
Visual Inspection: Once dissolved, the solution should be clear and free of particulates. If the solution is cloudy or contains visible particles, it may indicate poor solubility or aggregation.
-
Storage: Store the reconstituted peptide solution as recommended in Section 2.
Experimental Protocols
Workflow for Reconstitution and Handling
The following diagram illustrates a typical workflow for the reconstitution and handling of lyophilized peptide hormones.
Protocol for Determining Peptide Concentration using UV Spectroscopy
The concentration of a reconstituted peptide solution can be determined using UV spectroscopy, provided the peptide contains aromatic amino acids (Tryptophan or Tyrosine).
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Blank Measurement: Use the same solvent/buffer used for reconstitution as the blank.
-
Sample Measurement: Measure the absorbance of the peptide solution at 280 nm.
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
-
The molar extinction coefficient (ε) is a constant specific to the peptide and can be calculated based on its amino acid sequence. The path length is typically 1 cm for a standard cuvette.[9]
-
Protocol for Assessing Peptide Purity using High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique to assess the purity of a reconstituted peptide.
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for peptides.[10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Elution: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 65% B in 60 minutes) to elute peptides based on their hydrophobicity.[11]
-
Detection: Monitor the elution profile at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[12]
-
Analysis: A pure peptide should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol for Assessing Peptide Aggregation using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrils, a type of peptide aggregation.
-
Reagents:
-
Procedure:
-
Prepare a working solution of ThT in the phosphate buffer (e.g., 25 µM).[13]
-
Incubate the peptide sample under conditions that may promote aggregation (e.g., 37°C with shaking).[1]
-
At various time points, take an aliquot of the peptide sample and add it to the ThT working solution in a 96-well plate.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[1][14]
-
Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Signaling Pathways of Key Peptide Hormones
Understanding the signaling pathways of peptide hormones is crucial for designing and interpreting experiments.
Insulin Signaling Pathway
Insulin plays a central role in glucose homeostasis. Its signaling cascade is initiated by its binding to the insulin receptor.
Glucagon Signaling Pathway
Glucagon counteracts the effects of insulin by stimulating glucose production in the liver.
Somatostatin Signaling Pathway
Somatostatin is a hormone that inhibits the secretion of several other hormones, including growth hormone, insulin, and glucagon.
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for Peptide Reconstitution
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent- Peptide concentration is too high | - Try a stronger solvent (see Table 3).- Try gentle warming or brief sonication.- Dilute the sample to a lower concentration. |
| Solution is cloudy or has precipitates | - Poor solubility- Aggregation- Microbial contamination | - Filter the solution through a 0.22 µm sterile filter.- Re-evaluate the reconstitution solvent and pH.- Ensure aseptic techniques were used. |
| Loss of biological activity | - Degradation due to improper storage- Multiple freeze-thaw cycles- Aggregation | - Store reconstituted peptides correctly (see Section 2).- Aliquot into single-use volumes.- Use fresh preparations for critical experiments. |
Conclusion
The successful use of lyophilized peptide hormones in research and development is critically dependent on their proper reconstitution and handling. By following these detailed application notes and protocols, researchers can minimize variability, ensure the biological activity of their peptides, and obtain reliable and reproducible results. Always refer to the manufacturer's specific instructions for a particular peptide, as handling requirements can vary.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability and storage of human insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon | 16941-32-5 [chemicalbook.com]
- 7. WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
Application Notes and Protocols: Depot Formulations of LHRH Agonists for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of depot formulations of Luteinizing Hormone-Releasing Hormone (LHRH) agonists. These long-acting formulations are critical in various therapeutic areas, including oncology, for achieving sustained suppression of sex hormones.
Introduction to LHRH Agonist Depot Formulations
LHRH agonists are synthetic peptides that, after an initial stimulation, downregulate the LHRH receptors in the pituitary gland.[1] This leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing testosterone (B1683101) and estrogen production.[2][3] Depot formulations, typically based on biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are designed to release the LHRH agonist in a controlled manner over an extended period, ranging from one to twelve months.[4] This sustained release obviates the need for frequent injections, improving patient compliance and therapeutic outcomes.[5][6] Commonly used LHRH agonists in depot formulations include leuprolide, goserelin, triptorelin, and histrelin.[7]
LHRH Agonist Signaling Pathway
Continuous administration of LHRH agonists leads to a biphasic response. Initially, there is a transient surge in LH and FSH, followed by a sustained downregulation of the pituitary-gonadal axis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. fda.gov [fda.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LHRH analog (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
While specific stability data for this compound is not extensively published, LHRH and its analogs are known to be susceptible to degradation in aqueous environments. Generally, sterile aqueous solutions of LHRH are stable for at least 10 weeks at 37°C.[1] For long-term storage, it is recommended to keep the peptide in a lyophilized form at -20°C or below. Once reconstituted, the stability of the solution is influenced by factors such as pH, temperature, and the presence of enzymes or microorganisms. Analogs with modifications, such as D-amino acid substitutions, often exhibit enhanced stability against enzymatic degradation compared to the native GnRH.[2]
Q2: What are the common degradation pathways for LHRH analogs in aqueous solution?
LHRH analogs can degrade through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, particularly at positions 5-6, 6-7, and 9-10 in the native GnRH sequence, is a common degradation pathway.[2]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to the formation of isoaspartate or aspartate, which can alter the peptide's conformation and biological activity.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Enzymatic Degradation: In non-sterile solutions or biological matrices, proteases can rapidly degrade the peptide. The substitution of Glycine at position 6 with a D-amino acid, as in this analog, is a common strategy to reduce enzymatic cleavage.[2]
Q3: I am observing a loss of biological activity in my experiments. What could be the cause?
A loss of biological activity can stem from several factors related to the stability of this compound:
-
Improper Storage: Storing the reconstituted peptide solution at room temperature for extended periods can lead to degradation.
-
Incorrect pH: The pH of the aqueous solution can significantly impact peptide stability. Extreme pH values can accelerate hydrolysis.
-
Repeated Freeze-Thaw Cycles: While some LHRH analogs are reported to be stable through multiple freeze-thaw cycles, it is generally recommended to aliquot the reconstituted solution into single-use volumes to minimize this stress.[1][3]
-
Contamination: Microbial or enzymatic contamination of the solution can lead to rapid degradation.
-
Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. Using low-binding tubes and vials is recommended.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of this compound for each experiment from a lyophilized stock. Minimize the time the peptide is in solution before use. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a quantitative method like HPLC-UV or a peptide-specific ELISA. |
| Adsorption to Labware | Use low-protein-binding microplates and pipette tips. |
| Cell Culture Variability | Ensure consistent cell passage number, density, and culture conditions. |
Problem 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | The new peaks likely represent degradation products. To identify them, perform forced degradation studies. |
| Contamination | Ensure the purity of your starting material. Check all solvents and buffers for contaminants. |
| Column Issues | Equilibrate the HPLC column thoroughly. If necessary, clean or replace the column. |
| Sample Preparation Artifacts | Review your sample preparation procedure to ensure no unintended reactions are occurring. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for LHRH Analogs
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound. A stability-indicating method is one that can separate the intact peptide from its degradation products.[4][5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for specific degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the peptide solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peptide peak over time. The percentage of intact peptide can be calculated by comparing the peak area at each time point to the initial time point.
Protocol 2: Forced Degradation Studies
Forced degradation studies are used to intentionally degrade the peptide to understand its degradation pathways and to confirm the specificity of the stability-indicating HPLC method.[4][6]
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.[4]
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the lyophilized peptide to 105°C for 48 hours or a solution to 80°C for 24 hours.[4][7]
-
Analysis: Analyze the stressed samples by HPLC to observe the degradation products.
Visualizations
References
- 1. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Agonists in Controlled Ovarian Stimulation | Obgyn Key [obgynkey.com]
- 3. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing LHRH Agonist Dosage for Testosterone Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) agonists to achieve and maintain testosterone (B1683101) suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Testosterone Flare Phenomenon
Q: We've initiated treatment with an LHRH agonist and observed an initial spike in testosterone levels. Is this expected, and how should we manage it?
A: Yes, an initial surge in testosterone, known as a "flare," is an expected physiological response to LHRH agonist administration.[1][2][3] This occurs because LHRH agonists initially stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.[4][5] This flare typically occurs within the first 1-3 weeks of treatment.[2][6]
Troubleshooting & Management:
-
Antiandrogen Co-treatment: To mitigate the clinical effects of the testosterone flare, an antiandrogen can be administered for a short period, starting about a week before the first LHRH agonist injection.[2][6]
-
Patient Monitoring: Closely monitor patients with advanced disease, particularly those with metastatic vertebral lesions or urinary tract obstruction, during the initial weeks of therapy, as the flare can temporarily worsen symptoms like bone pain.[1][7]
Suboptimal Testosterone Suppression or "Testosterone Escape"
Q: Despite continuous LHRH agonist administration, we are observing testosterone levels rising above the desired castrate level (<50 ng/dL or <20 ng/dL). What could be the cause, and how do we troubleshoot this?
A: This phenomenon is known as "testosterone escape" or breakthrough. Several factors can contribute to this, with adherence to dosing schedules being a primary concern.
Troubleshooting Steps:
-
Verify Dosing Adherence: Delayed or missed doses are a common cause of testosterone escape. Even a delay of a couple of weeks can lead to a significant rise in testosterone levels.[8][9][10]
-
Review Formulation and Administration: Ensure proper storage, reconstitution, and administration techniques for the specific LHRH agonist formulation being used (e.g., in-situ gel vs. microsphere). Different formulations may have different pharmacokinetic profiles that could influence testosterone suppression, especially with late dosing.[11][12]
-
Assess for Drug Interactions: Review concomitant medications for any potential interactions that might affect the metabolism or efficacy of the LHRH agonist.
-
Consider Patient-Specific Factors: Individual patient metabolism and physiology can influence drug response.
-
Measure Other Hormones: In addition to testosterone, consider measuring LH and FSH levels. Inadequate suppression of these gonadotropins can indicate a problem with the LHRH agonist's effect.[13][14]
Logical Workflow: Troubleshooting Suboptimal Testosterone Suppression
Caption: Troubleshooting workflow for testosterone escape.
Injection Site Reactions
Q: Our study subjects are reporting local reactions at the injection site. What are the common reactions, and how can they be managed?
A: Injection site reactions are common with depot formulations of LHRH agonists.[1] These can include:
-
Pain
-
Swelling
-
Erythema (redness)
-
Induration (hardening of tissue)
-
Sterile abscesses
-
Bruising
-
Pruritus (itching)
Management:
-
Proper Injection Technique: Ensure the product is administered according to the manufacturer's instructions, including correct needle size and injection depth (subcutaneous vs. intramuscular).
-
Site Rotation: Rotate injection sites to minimize local irritation.
-
Symptomatic Relief: For mild reactions, cold compresses can be applied. Most reactions are transient and resolve without intervention.
-
Monitoring for Severe Reactions: While rare, severe reactions like necrosis or anaphylaxis have been reported.[1] Patients should be monitored for signs of a severe reaction immediately following injection.
Data on LHRH Agonist Performance
Table 1: Impact of Late Dosing on Testosterone Suppression
| Dosing Schedule | Mean Testosterone (ng/dL) | Testosterone >20 ng/dL | Testosterone >50 ng/dL |
| Early/On-Time | 21 | 21-22% | 4% |
| Late (Extended Month Definition) | 79 | 43% | 27% |
| Late by >2 Weeks (Extended Month Definition) | 98 | 50% | 35% |
*Extended month definition refers to dosing after day 32, 97, 128, or 194 for 1-, 3-, 4-, and 6-month formulations, respectively.[9][10][15]
Table 2: Incidence of Testosterone Escape with Different LHRH Agonists
| LHRH Agonist | Incidence of Testosterone Escape (>50 ng/dL) per Patient Course |
| Triptorelin | 6.7% |
| Buserelin | 9.3% |
| Goserelin | 10.5% |
| Leuprolide (intramuscular) | 11.5% |
| Leuprolide (subcutaneous) | 23.9% |
Data from a retrospective study of patients receiving radiotherapy for prostate cancer.[16][17]
Experimental Protocols
Protocol: Monitoring Testosterone Suppression
Objective: To ensure serum testosterone is maintained at castrate levels (<50 ng/dL, with an optimal target of <20 ng/dL) throughout the LHRH agonist treatment course.
Methodology:
-
Baseline Measurement: Collect a blood sample to determine baseline total testosterone, PSA, LH, and FSH levels prior to the first LHRH agonist administration.
-
Post-Induction Measurement: For initial efficacy assessment, measure testosterone levels 2-4 weeks after the first injection to confirm that castration levels have been achieved.[4]
-
Trough Level Monitoring: For ongoing monitoring, blood samples should be drawn immediately before the next scheduled depot injection.[14] This "trough" level is critical for detecting potential testosterone escape at the end of a dosing cycle.
-
Frequency of Monitoring: While PSA is measured frequently, testosterone is often under-monitored.[8][9] It is recommended to measure testosterone along with PSA, particularly if there is a rise in PSA, to rule out testosterone escape.[14][16] In a research setting, more frequent monitoring (e.g., every 3 months) can provide a clearer picture of suppression maintenance.
-
Assay: Utilize a sensitive and validated immunoassay or mass spectrometry-based method for the quantification of total testosterone.[14]
Experimental Workflow: Monitoring Testosterone Suppression
Caption: Experimental workflow for testosterone monitoring.
Signaling Pathway
Mechanism of Action of LHRH Agonists
LHRH agonists function by altering the normal pulsatile stimulation of the pituitary gland by gonadotropin-releasing hormone (GnRH), also known as LHRH.
-
Initial Stimulation (Flare): Upon initial administration, the LHRH agonist binds to GnRH receptors on pituitary gonadotrophs, causing a surge in the secretion of LH and FSH. This leads to a temporary increase in testosterone production by the testes.[4][5]
-
Downregulation and Desensitization: Continuous stimulation by the LHRH agonist leads to the downregulation and desensitization of GnRH receptors on the pituitary.[5] This uncoupling of the signal transduction mechanism results in a profound and sustained suppression of LH and FSH release.
-
Testosterone Suppression: The reduction in LH levels deprives the testicular Leydig cells of their primary stimulus for androgen production, leading to a drop in serum testosterone to castrate levels.[4][5]
Signaling Pathway: LHRH Agonist Action on the HPG Axis
Caption: LHRH agonist mechanism of action.
References
- 1. d3dpg17xutv1of.cloudfront.net [d3dpg17xutv1of.cloudfront.net]
- 2. Flare Associated with LHRH-Agonist Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. The Impact of Late Luteinizing Hormone-Releasing Hormone Agonist Dosing on Testosterone Suppression in Patients with Prostate Cancer: An Analysis of United States Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Late Dosing on Testosterone Suppression with Two Different Leuprolide Acetate Formulations: In Situ Gel and Microsphere – An Analysis of US Clinical Data - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. auajournals.org [auajournals.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. cuaj.ca [cuaj.ca]
- 15. auajournals.org [auajournals.org]
- 16. Testosterone Suppression with Luteinizing Hormone-Releasing Hormone (LHRH) Agonists in Patients Receiving Radiotherapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Testosterone Flare with LHRH Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the testosterone (B1683101) flare phenomenon observed with Luteinizing Hormone-Releasing Hormone (LHRH) agonist administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the testosterone flare phenomenon?
A1: The testosterone flare is a transient surge in serum testosterone levels that occurs upon the initial administration of an LHRH agonist.[1][2] This paradoxical effect is due to the initial stimulatory action of the LHRH agonist on the pituitary gland, leading to an increased release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.[1] This surge typically occurs within the first 1 to 3 weeks of treatment before the LHRH receptors in the pituitary become desensitized, leading to long-term suppression of testosterone production.[2][3]
Q2: Why is it important to mitigate the testosterone flare in research?
A2: In preclinical research, particularly in studies involving hormone-sensitive cancer models like prostate cancer, the initial testosterone surge can lead to a temporary acceleration of tumor growth, potentially confounding experimental results and leading to misinterpretation of the therapeutic efficacy of the LHRH agonist.[3] Mitigating this flare ensures a more consistent and accurate evaluation of the intended androgen deprivation effects.
Q3: What are the primary strategies to mitigate testosterone flare in an experimental setting?
A3: The two main strategies are:
-
Co-administration of an antiandrogen: This is the most common approach, where an androgen receptor antagonist (e.g., bicalutamide, flutamide, nilutamide) is administered prior to and concurrently with the LHRH agonist to block the effects of the testosterone surge at the target tissue.[2][4]
-
Use of an LHRH antagonist: LHRH antagonists (e.g., degarelix) have a different mechanism of action, directly blocking the LHRH receptors in the pituitary without causing an initial stimulatory effect. This leads to a rapid reduction in testosterone levels without an initial flare.[5]
Q4: How long before LHRH agonist administration should an antiandrogen be started?
A4: Pre-treatment with an antiandrogen for at least one week before the initial LHRH agonist injection is generally recommended to effectively prevent the clinical and biochemical effects of the testosterone flare.[6] Some studies suggest that a shorter pre-treatment period of only one day may not be sufficient in all cases.[6]
Q5: Are there different types of antiandrogens, and does the choice matter?
A5: Yes, there are steroidal (e.g., cyproterone (B1669671) acetate) and non-steroidal (e.g., flutamide, bicalutamide, nilutamide) antiandrogens.[6] Studies have shown that pre-treatment with cyproterone acetate (B1210297) can prevent the LHRH agonist-induced testosterone surge itself, while non-steroidal antiandrogens primarily block the effects of the increased testosterone at the receptor level.[6] The choice of antiandrogen may depend on the specific experimental goals and the animal model being used.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Testosterone Flare in Animal Models
-
Possible Cause:
-
Animal Strain and Age: Different rodent strains can have varying hormonal responses. Age can also be a factor, with older animals potentially having a blunted response.
-
LHRH Agonist Dose and Formulation: The dose and release kinetics of the LHRH agonist can influence the magnitude and timing of the testosterone flare.
-
Blood Sampling Timing: The peak of the testosterone flare is transient. If blood samples are not collected at the appropriate time points (typically within the first few days after administration), the peak may be missed.[7]
-
Assay Sensitivity: The immunoassay used to measure testosterone may not be sensitive enough to detect the surge, especially if the baseline levels are already low.
-
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a consistent strain and age of animals for all experiments.
-
Optimize LHRH Agonist Administration: Conduct a pilot study to determine the optimal dose and formulation of the LHRH agonist to reliably induce a testosterone flare in your chosen animal model.
-
Establish a Detailed Sampling Schedule: Collect blood samples at multiple time points following LHRH agonist administration (e.g., baseline, 24, 48, 72, and 96 hours) to capture the peak of the flare.
-
Validate Testosterone Assay: Ensure the testosterone assay is validated for the species being studied and has sufficient sensitivity to detect the expected changes in hormone levels. Consider using a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) if available.
-
Issue 2: Incomplete Mitigation of Testosterone Flare with Antiandrogen Co-treatment
-
Possible Cause:
-
Insufficient Antiandrogen Dose: The dose of the antiandrogen may not be high enough to effectively block all the androgen receptors, especially with a significant testosterone surge.
-
Inadequate Pre-treatment Duration: As mentioned in the FAQs, starting the antiandrogen concurrently with the LHRH agonist or only one day prior may not be sufficient.[6]
-
Pharmacokinetics of the Antiandrogen: The absorption, distribution, metabolism, and excretion of the chosen antiandrogen may not be optimal in the animal model, leading to suboptimal receptor blockade.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Titrate the dose of the antiandrogen to determine the minimal effective dose required to completely block the effects of the testosterone flare.
-
Optimize Pre-treatment Time: In a pilot study, compare different pre-treatment durations (e.g., 3, 5, and 7 days) to find the optimal window for your model.
-
Consider an Alternative Antiandrogen: If one antiandrogen is not providing complete mitigation, consider trying a different one with a different pharmacokinetic profile.
-
Measure Downstream Markers: In addition to testosterone, measure downstream markers of androgen receptor activity (e.g., prostate-specific antigen (PSA) in relevant models) to confirm effective blockade.
-
Data Presentation
Table 1: Representative Changes in Serum Testosterone Levels Following LHRH Agonist Administration With and Without Antiandrogen Co-treatment in a Preclinical Model.
| Treatment Group | Baseline Testosterone (ng/mL) | Peak Testosterone (Day 3) (ng/mL) | Testosterone at Day 28 (ng/mL) |
| Vehicle Control | 4.2 ± 0.8 | 4.5 ± 0.9 | 4.3 ± 0.7 |
| LHRH Agonist Alone | 4.1 ± 0.7 | 10.5 ± 2.1 | 0.5 ± 0.2 |
| LHRH Agonist + Bicalutamide (10 mg/kg) | 4.3 ± 0.6 | 10.2 ± 1.9 | 0.6 ± 0.3 |
| LHRH Agonist + Cyproterone Acetate (20 mg/kg) | 4.0 ± 0.5 | 4.8 ± 1.0 | 0.4 ± 0.1 |
Note: The data in this table are illustrative and based on typical findings in preclinical studies. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction and Mitigation of Testosterone Flare in a Rat Model
Objective: To induce a testosterone flare using an LHRH agonist and evaluate the efficacy of an antiandrogen in mitigating its effects.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
LHRH agonist (e.g., Leuprolide acetate)
-
Antiandrogen (e.g., Bicalutamide)
-
Vehicle for drug administration (e.g., sterile water, saline, or as recommended by the manufacturer)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Testosterone ELISA kit or access to LC-MS/MS
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: LHRH Agonist alone
-
Group 3: LHRH Agonist + Antiandrogen
-
-
Pre-treatment (for Group 3): Administer the antiandrogen (e.g., Bicalutamide at a pre-determined optimal dose) daily for 7 days via oral gavage or subcutaneous injection, depending on the compound's formulation.
-
LHRH Agonist Administration: On Day 0, administer a single dose of the LHRH agonist to Groups 2 and 3. Administer vehicle to Group 1.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at the following time points:
-
Baseline (prior to any treatment)
-
Day 1, 2, 3, 4, 7, 14, 21, and 28 post-LHRH agonist administration.
-
-
Serum Preparation: Process blood samples to separate serum and store at -80°C until analysis.
-
Testosterone Measurement: Quantify serum testosterone levels using a validated ELISA kit or LC-MS/MS according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to compare testosterone levels between the different treatment groups at each time point.
Mandatory Visualizations
Caption: LHRH agonist signaling pathway leading to testosterone flare and subsequent suppression.
Caption: Experimental workflows for mitigating testosterone flare.
References
- 1. researchgate.net [researchgate.net]
- 2. Flare Associated with LHRH-Agonist Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of antiandrogens and value of combining androgen suppression with antiandrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Circumvent Testosterone Surge and Disease Flare in Advanced Prostate Cancer: Emerging Treatment Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of different types of antiandrogens on luteinizing hormone-releasing hormone analogue-induced testosterone surge in patients with metastatic carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Peptide-Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the bioavailability of peptide-based drugs.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding peptide drug development and bioavailability enhancement.
| Question | Answer |
| What are the primary barriers to the oral bioavailability of peptide drugs? | The main obstacles include enzymatic degradation in the gastrointestinal (GI) tract by proteases like pepsin and trypsin, poor permeability across the intestinal epithelium due to their size and hydrophilicity, and chemical instability in the harsh pH conditions of the stomach.[1][2][3][4] |
| What are the most common strategies to improve peptide bioavailability? | Key strategies include chemical modifications (e.g., PEGylation, lipidation, cyclization), formulation with permeation enhancers, encapsulation in nanoparticle-based delivery systems, and the use of enzyme inhibitors.[1][3][5][6][7] |
| How should I store my peptide to ensure its stability? | For optimal long-term stability, peptides should be stored in their lyophilized form at -20°C or -80°C, protected from light and moisture.[1][8][9] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5][8] For peptides susceptible to oxidation, using oxygen-free buffers and purging vials with an inert gas like nitrogen is recommended. |
| What is the role of permeation enhancers? | Permeation enhancers transiently increase the permeability of the intestinal epithelium, allowing peptides to pass through more easily.[10][11][12] They can act via different mechanisms, including the modulation of tight junctions between cells (paracellular transport) or by increasing the fluidity of the cell membrane (transcellular transport).[12][13] |
| What are the advantages of using nanoparticle-based delivery systems? | Nanoparticles can protect peptides from enzymatic degradation in the GI tract, offer controlled release of the drug, and can be surface-modified to target specific tissues or improve absorption.[2][14] Common types include liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles.[1][2] |
Troubleshooting Guides
Direct answers to specific problems you might encounter during your experiments.
In Vitro & Formulation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| My peptide is precipitating in the formulation/cell culture media. | - The pH of the solution is close to the peptide's isoelectric point (pI).- The peptide is interacting with salts or proteins (e.g., albumin in serum) in the media.[9][15]- The peptide concentration is too high for its solubility in the given solvent. | - Adjust the pH of the buffer to be at least one unit away from the pI.- For positively charged peptides precipitating in serum-containing media, try a short incubation in serum-free media before adding the full growth media.[9][15]- Test different solvents or co-solvents (e.g., a small percentage of DMSO or acetonitrile) for initial dissolution before diluting into the final buffer.[5] |
| I'm seeing high variability in my Caco-2 permeability assay results. | - Inconsistent Caco-2 cell monolayer integrity.- Variability in experimental conditions (e.g., temperature, buffer composition, incubation time).[16]- Issues with the analytical method for quantifying the peptide. | - Regularly check monolayer integrity by measuring transepithelial electrical resistance (TEER) values.[16]- Standardize all experimental parameters and use positive and negative control compounds in every assay.- Ensure your LC-MS/MS or other analytical method is validated for linearity, accuracy, and precision in the relevant biological matrix. |
| My nanoparticle formulation shows inconsistent release profiles. | - Issues with the manufacturing process (e.g., homogenization speed, solvent evaporation rate).- Aggregation of nanoparticles.- Degradation of the peptide during encapsulation or release. | - Strictly control all parameters of the nanoparticle fabrication process.- Characterize nanoparticle size, polydispersity index, and zeta potential to ensure batch-to-batch consistency.- Assess the stability of the peptide under the conditions used for nanoparticle preparation and release studies. |
In Vivo Study Issues
| Problem | Possible Causes | Troubleshooting Steps |
| I'm observing high inter-subject variability in my rodent pharmacokinetic study. | - Inconsistent dosing technique (e.g., improper oral gavage leading to esophageal reflux).- Physiological differences between animals (e.g., stress levels, food intake).[16][17][18]- Issues with blood sampling or sample processing. | - Ensure all personnel are thoroughly trained and consistent in their animal handling and dosing procedures.- Acclimatize animals to the experimental conditions to reduce stress. Ensure consistent feeding schedules.- Use a consistent blood sampling technique and process all samples identically and promptly to prevent peptide degradation. |
| The oral bioavailability of my peptide is near zero. | - Rapid degradation in the stomach or intestine.- Very low permeability across the intestinal epithelium.- Significant first-pass metabolism in the liver. | - Consider co-administering the peptide with a protease inhibitor or formulating it in an enteric-coated capsule to protect it from stomach acid and enzymes.- Incorporate a permeation enhancer into the formulation.- Evaluate the stability of your peptide in liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism. |
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to improve the bioavailability and half-life of peptide drugs.
Table 1: Impact of Permeation Enhancers on Oral Bioavailability
| Peptide | Permeation Enhancer | Species | Oral Bioavailability (%) | Fold Increase vs. Without Enhancer |
| Semaglutide | SNAC (Sodium Salcaprozate) | Human | ~1% | Significant increase from negligible |
| Insulin | SNAC (Sodium Salcaprozate) | Preclinical | Varies, up to ~5% | Significant increase from negligible[1] |
| Insulin | Propylene Glycol (in SLNs) | Rat | 5.1% | Significant increase from negligible[1] |
Table 2: Half-Life Extension of GLP-1 Analogs Through Chemical Modification
| Peptide | Modification | Plasma Half-life | Reference (Native GLP-1 Half-life) |
| Native GLP-1 | None | ~1-2 minutes[19] | N/A |
| Liraglutide | Lipidation (C16 fatty acid) | ~13 hours[20] | ~1-2 minutes |
| Semaglutide | Lipidation and other amino acid substitutions | ~165-168 hours (approx. 7 days)[20][21] | ~1-2 minutes |
| Exenatide | Exendin-4 based | ~2.4 hours[19] | ~1-2 minutes |
Experimental Protocols
Detailed methodologies for key experiments in peptide bioavailability research.
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of a peptide across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.
I. Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
II. Transport Experiment (Apical to Basolateral - Absorption)
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Dosing: Add the peptide solution (at a known concentration in HBSS) to the apical (upper) chamber of the Transwell insert. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the peptide concentration in the samples using a validated analytical method, such as LC-MS/MS.
III. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide transport into the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
This protocol describes a general procedure for assessing the pharmacokinetic profile of a peptide following oral administration to rats.
I. Animal Preparation and Dosing
-
Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate strain) to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the peptide formulation for oral administration (e.g., dissolved in water or a specific vehicle).
-
Dosing: Administer the peptide formulation to the rats via oral gavage at a specified dose. Record the exact time of administration.[3]
II. Blood Sampling
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.
-
Blood Collection: Collect blood (typically 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide degradation.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
III. Sample Analysis and Pharmacokinetic Calculations
-
Sample Preparation: Extract the peptide from the plasma samples using techniques like protein precipitation or solid-phase extraction.
-
Quantification: Analyze the peptide concentration in the processed samples using a validated LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of the same dose: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[5]
-
Visualizations: Signaling Pathways and Workflows
Diagrams illustrating key concepts in peptide drug bioavailability enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. allucent.com [allucent.com]
- 5. urncst.com [urncst.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Intestinal permeation enhancers for oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 18. mdpi.com [mdpi.com]
- 19. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 20. mdpi.com [mdpi.com]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Degradation Pathways of LHRH Analogs in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of LHRH analog degradation in serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of LHRH analog degradation in serum?
A1: LHRH analogs, like the native LHRH, are primarily degraded in serum by enzymatic proteolysis.[1] Specific peptidases, such as neutral endopeptidase 24.11 and prolyl endopeptidase, cleave the peptide bonds at specific sites.[2] The stability of LHRH analogs is significantly enhanced compared to native LHRH by strategic amino acid substitutions, which protect these cleavage sites from enzymatic action.
Q2: How do common LHRH analogs like leuprolide, goserelin (B1671991), and triptorelin (B344507) differ in their stability?
A2: The stability of LHRH analogs in serum varies due to differences in their modified amino acid sequences. These modifications are designed to increase resistance to enzymatic degradation. For instance, the substitution of glycine (B1666218) at position 6 with a D-amino acid, as seen in many analogs, sterically hinders the action of endopeptidases. While direct comparative in vitro degradation rates in serum are not always readily available in literature, their pharmacokinetic properties, such as serum half-life, provide an indication of their relative stability.
Q3: What are the expected degradation products of LHRH analogs in serum?
A3: Degradation of LHRH analogs results in smaller, inactive peptide fragments. For example, leuprolide is known to be metabolized into smaller peptides, including pentapeptide, tripeptide, and dipeptide fragments.[3][4][5] A known in vivo metabolite of triptorelin is the peptide fragment triptorelin (5-10).[6][7] The C-terminal azaglycinamide residue of goserelin is a primary site of degradation, leading to products with partial hydrolysis or elimination of the semicarbazide (B1199961) moiety.[8]
Quantitative Data Summary
The following table summarizes the reported serum half-lives of common LHRH analogs, providing a quantitative comparison of their stability.
| LHRH Analog | Serum Half-Life | Species | Notes |
| Leuprolide | ~3 hours[3][4][5][9] | Human | Based on intravenous bolus administration. |
| Goserelin | 2.3 - 4.2 hours[4][9][10] | Human | Half-life varies between females and males. |
| Triptorelin | ~3 - 5 hours[10][11] | Human | Follows a 3-compartment pharmacokinetic model with terminal half-life in this range. |
| Buserelin | ~80 minutes[12] | Human | After high-dose injection. |
Degradation Pathways and Key Enzymes
The degradation of LHRH and its analogs is a complex process involving several peptidases. The primary enzymes implicated in the breakdown of the native LHRH peptide are neutral endopeptidase 24.11 (NEP) and prolyl endopeptidase (PEP) .
-
Neutral Endopeptidase 24.11 (Neprilysin): This enzyme is known to cleave the Tyr5-Gly6 bond of LHRH. Substitution of Gly6 with a D-amino acid in LHRH analogs significantly increases their resistance to degradation by NEP.
-
Prolyl Endopeptidase (PEP): This enzyme cleaves peptide bonds at the C-terminal side of proline residues. It is involved in the degradation of various peptide hormones.[2]
The specific cleavage sites for each analog in serum are a result of how their modified structures interact with these and other serum peptidases.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments used to study the degradation of LHRH analogs in serum, along with troubleshooting guides to address common issues.
In Vitro Serum Stability Assay using HPLC-MS
This protocol is a fundamental method to determine the rate of degradation of an LHRH analog in a serum matrix.
Experimental Workflow:
References
- 1. Degradation of azaglycinamido residues in model tripeptides derived from goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. zefsci.com [zefsci.com]
- 8. datapdf.com [datapdf.com]
- 9. Goserelin - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Mechanisms underlying the rapid degradation and elimination of the incretin hormones GLP-1 and GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Chemical Castration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects associated with chemical castration in animal models.
Frequently Asked Questions (FAQs)
1. What are the most common immediate side effects observed after chemical castration?
Immediately following the administration of chemical castration agents, researchers may observe several acute side effects. With injectable agents like calcium chloride, localized reactions are common, including moderate swelling, redness, and inflammation at the injection site.[1][2][3] Some animals may also exhibit signs of pain or discomfort.[2][4] For GnRH agonists, a transient initial surge in testosterone (B1683101) levels can occur, potentially leading to a temporary increase in testosterone-mediated behaviors such as aggression or mounting before the desired suppressive effects take place.[1][3]
2. What are the long-term side effects associated with chemical castration?
Long-term chemical castration can lead to a range of systemic side effects. These include metabolic changes, such as weight gain and an increased risk of diabetes.[5][6][7] Changes in coat quality, including hair loss or texture changes, have also been reported.[1][8] A significant long-term concern is the potential for reduced bone mineral density, leading to an increased risk of osteoporosis.[6][9] Behavioral changes, such as reduced activity levels or, conversely, anxiety, can also manifest.[8][10]
3. How does chemical castration affect behavior in animal models?
Chemical castration can have variable effects on animal behavior. While it is often used to reduce testosterone-driven behaviors like aggression and roaming, the outcomes can be unpredictable.[5][11][12] Some studies report a decrease in aggression, while others note that it may not be effective for all types of aggressive behavior.[5] In some cases, a transient increase in aggression may be observed shortly after administration of GnRH agonists due to the initial testosterone flare.[1] Furthermore, some animals may become more anxious or lethargic.[8]
4. Are the side effects of chemical castration reversible?
The reversibility of side effects depends on the chemical agent used. For GnRH agonist implants, the effects are generally temporary and reversible upon cessation of treatment.[8][11] However, some chemical agents, such as intra-testicular injections of calcium chloride, are intended to cause permanent sterilization through tissue necrosis and may have irreversible effects.[2][13] It is crucial to select the appropriate agent based on the desired duration of castration for the experimental design.
5. What is the "testosterone flare" phenomenon seen with GnRH agonists?
The "testosterone flare" is an initial, transient increase in testosterone levels that occurs shortly after the administration of a GnRH agonist.[1][3] GnRH agonists initially stimulate the GnRH receptors in the pituitary gland, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.[1][6] This is followed by downregulation and desensitization of the GnRH receptors, leading to a sustained decrease in testosterone production.[1][6] This initial flare can temporarily exacerbate testosterone-dependent conditions or behaviors.
Troubleshooting Guides
Issue 1: Injection Site Reactions
-
Symptoms: Swelling, redness, inflammation, or signs of pain at the injection site.[1][2][3]
-
Possible Causes:
-
Irritation from the chemical agent (e.g., calcium chloride).[4]
-
Improper injection technique.
-
Infection.
-
-
Troubleshooting Steps:
-
Monitor the Site: Regularly inspect the injection site for changes in size, color, and temperature.
-
Ensure Aseptic Technique: Use sterile needles and proper aseptic preparation of the injection site to minimize the risk of infection.
-
Cold Compress: In the initial 24 hours, a cold compress can help reduce swelling and discomfort.
-
Analgesia: Administer appropriate analgesics as per institutional animal care and use committee (IACUC) guidelines to manage pain.
-
Veterinary Consultation: If swelling is excessive, persistent, or if there are signs of abscess formation or systemic illness, consult with a veterinarian.
-
Issue 2: Unexpected Behavioral Changes
-
Symptoms: Increased aggression, anxiety, lethargy, or other behaviors not anticipated by the experimental design.[5][8][10]
-
Possible Causes:
-
Troubleshooting Steps:
-
Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized before the procedure and have baseline behavioral data for comparison.
-
Staggered Dosing (if applicable): For group-housed animals, consider staggering the administration of GnRH agonists to mitigate the impact of a simultaneous testosterone flare on group dynamics.
-
Environmental Enrichment: Provide adequate environmental enrichment to reduce stress and anxiety.
-
Pain Management: Ensure adequate pain relief is provided, as pain can be a significant contributor to behavioral changes.
-
Consider GnRH Antagonists: If the testosterone flare is a major concern, consider using a GnRH antagonist, which does not cause an initial surge in testosterone.[6]
-
Issue 3: Significant Weight Gain and Metabolic Issues
-
Symptoms: Rapid or excessive weight gain, changes in food intake, or abnormal glucose tolerance tests.[5][6]
-
Possible Causes:
-
Metabolic shifts due to the absence of testosterone.
-
Changes in appetite and activity levels.
-
-
Troubleshooting Steps:
-
Dietary Control: Carefully monitor food intake and adjust diet as necessary. Consider a calorie-restricted diet if weight gain is excessive.
-
Regular Exercise: Implement a regular exercise regimen for the animals, where appropriate for the species and experimental design.
-
Metabolic Monitoring: Regularly monitor body weight, body composition (e.g., using DEXA), and key metabolic parameters such as blood glucose and lipid profiles.
-
Data Stratification: When analyzing experimental data, consider stratifying by the degree of weight gain to account for its potential confounding effects.
-
Quantitative Data Summary
Table 1: Reported Side Effects of Chemical Castration in Animal Models
| Side Effect | Animal Model | Chemical Agent | Incidence/Severity | Citation(s) |
| Injection Site Swelling | Dog | Suprelorin (Deslorelin) Implant | Moderate swelling may be observed for 14 days. | [1] |
| Dog | Calcium Chloride | Testes swelling with pain. | [2] | |
| Transient Increased Sexual Interest | Dog | Suprelorin (Deslorelin) Implant | Very rare (<0.01%). | [1] |
| Hair Coat Disorders | Dog | Suprelorin (Deslorelin) Implant | Rare (>0.01% to <0.1%). | [1] |
| Urinary Incontinence | Dog | Suprelorin (Deslorelin) Implant | Rare (>0.01% to <0.1%). | [1] |
| Transient Behavioral Change (Aggression) | Dog | Suprelorin (Deslorelin) Implant | Very rare (<0.01%). | [1] |
| Weight Gain | Dog | Hormone Implant | A significant risk. | [5] |
| Azoospermia | Cat | 20% CaCl2 with 0.5% DMSO | Achieved in all animals after 80 days. | [14] |
| Reduced Testicular Volume | Cat | 20% CaCl2 with 0.5% DMSO | 50% reduction after 80 days. | [14] |
Experimental Protocols
Protocol 1: Assessment of Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To quantify changes in bone mineral density (BMD), bone mineral content (BMC), and bone mineral area (BMA) in chemically castrated animal models.[9]
-
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) scanner with small animal software.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Animal positioning aids.
-
-
Procedure:
-
Anesthesia: Anesthetize the animal according to the IACUC-approved protocol.
-
Positioning: Place the animal in a consistent position on the scanning bed (e.g., ventral recumbency). Use positioning aids to ensure reproducibility between scans.
-
Scanning: Perform whole-body and regional (e.g., femur, lumbar spine) scans as required by the experimental design.
-
Analysis: Use the scanner's software to analyze the images and obtain values for BMD (g/cm²), BMC (g), and BMA (cm²).
-
Data Collection: Collect baseline data before chemical castration and at specified time points post-treatment.
-
T-Score Calculation (for osteoporosis models): The T-score can be calculated to compare the BMD of treated animals to that of a young, healthy control group.[15]
-
Protocol 2: Monitoring Metabolic Parameters
-
Objective: To assess the impact of chemical castration on key metabolic indicators.
-
Materials:
-
Blood collection supplies (e.g., tubes with appropriate anticoagulants).
-
Centrifuge.
-
Biochemical analyzer or ELISA kits for measuring glucose, insulin, triglycerides, and cholesterol.
-
Glucometer.
-
-
Procedure:
-
Fasting: Fast the animals overnight (duration dependent on species) before blood collection.
-
Blood Collection: Collect blood samples from an appropriate site (e.g., tail vein, saphenous vein) at baseline and at regular intervals post-castration.
-
Plasma/Serum Separation: Process the blood samples by centrifugation to obtain plasma or serum.
-
Biochemical Analysis: Analyze the samples for the following parameters:
-
Glucose: Use a glucometer for immediate readings or a biochemical analyzer for more precise measurements.
-
Insulin: Measure using a species-specific ELISA kit.
-
Lipid Profile: Measure triglycerides and cholesterol using a biochemical analyzer.
-
-
Glucose Tolerance Test (Optional):
-
After a baseline blood sample, administer a bolus of glucose (intraperitoneally or orally).
-
Collect blood samples at timed intervals (e.g., 15, 30, 60, 120 minutes) to assess glucose clearance.
-
-
Visualizations
Caption: GnRH agonist signaling pathway in the pituitary gland.
Caption: Troubleshooting workflow for common side effects.
References
- 1. mulberryhousevets.co.uk [mulberryhousevets.co.uk]
- 2. The Pathological and Ultrasonographic Evaluation of the Chemical Castration in Dogs using Calcium Chloride Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical castration in dogs | Vet-approved guide [pethealthclub.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. agriapet.co.uk [agriapet.co.uk]
- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Chemical Castration in Dogs | Benefits, Risks & Duration [berwickvet.com.au]
- 9. The Effects of Chemical Castration with Degarelix on Bone Turnover: Densitometric and Biomechanics Bone Properties of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and neurobiological effects of GnRH agonist treatment in mice-potential implications for puberty suppression in transgender individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbtdogbehaviour.com [cbtdogbehaviour.com]
- 12. medium.com [medium.com]
- 13. Evaluation of chemical castration... preview & related info | Mendeley [mendeley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing precipitation of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH after reconstitution
Technical Support Center: (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation of this compound after reconstitution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Q1: I observed precipitation immediately after reconstituting this compound. What are the immediate troubleshooting steps?
A1: Immediate precipitation upon reconstitution suggests that the peptide is not fully soluble in the chosen solvent at the desired concentration. Here are the initial steps to take:
-
Stop and Observe: Do not use the cloudy solution. Note the solvent, concentration, and temperature at which precipitation occurred.
-
Gentle Agitation: Gently swirl or roll the vial to see if the precipitate dissolves.[1] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
Sonication: If gentle agitation fails, briefly sonicate the solution in a water bath.[2][3] This can help break up small aggregates and improve dissolution. Be mindful that sonication can generate heat, so use short bursts and cool the sample in between.
-
Test a Small Amount First: It is highly recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[2][4] This prevents the potential loss of valuable material.
If these initial steps do not resolve the issue, refer to the more detailed protocols below for solvent and pH adjustments.
Q2: My this compound solution, which was initially clear, formed a precipitate during storage. What could be the cause and how can I prevent this?
A2: Precipitation during storage, also known as instability, can be caused by several factors:
-
Temperature Fluctuations: Repeated freeze-thaw cycles can degrade the peptide and lead to aggregation.[5][6]
-
pH Shift: The pH of the solution can change over time, especially if it is not buffered, leading to the peptide's isoelectric point where it is least soluble.[7]
-
Bacterial Contamination: Using non-sterile solvents or improper handling can introduce microbes that degrade the peptide.[5]
-
Concentration: The peptide may be at a concentration that is too high to remain stable in solution over time.
Preventative Measures:
-
Aliquot the Solution: After reconstitution, divide the stock solution into smaller, single-use aliquots to avoid multiple freeze-thaw cycles.[6]
-
Use Buffered Solutions: For longer-term storage, consider using a sterile buffer at a pH that is appropriate for the peptide.
-
Proper Storage Temperature: Store reconstituted peptides at -20°C or -80°C for long-term stability.[5] For short-term storage (a few days), 4°C may be acceptable.[5]
-
Sterile Technique: Always use sterile solvents, vials, and pipette tips to prevent contamination.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A general approach is to start with the least harsh solvents and progress to stronger ones if solubility is an issue:
-
Sterile, distilled water: This is the first choice for many peptides.[4]
-
Aqueous acetic acid (0.1%): If the peptide is basic (net positive charge), a dilute acidic solution can improve solubility.[3]
-
Aqueous ammonium (B1175870) hydroxide (B78521) (0.1%): If the peptide is acidic (net negative charge), a dilute basic solution can be used.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by slow dilution with an aqueous buffer.[3][6]
Q2: How do I determine the optimal pH for my reconstituted this compound solution?
A2: The optimal pH for a peptide solution is one where the peptide is most stable and soluble. This is generally a pH away from its isoelectric point (pI), the pH at which the peptide has no net charge and is least soluble.[7]
Q3: What are the ideal storage conditions for lyophilized and reconstituted this compound?
A3: Proper storage is crucial for maintaining the stability and activity of the peptide.
-
Lyophilized Peptide: Store in a freezer at -20°C or colder in a sealed container with a desiccant to keep it dry.[6] Before opening, allow the vial to come to room temperature in a desiccator to prevent water absorption.[6]
-
Reconstituted Peptide: For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5] For short-term use, the solution may be stored at 4°C for a few days.[5]
Data Presentation
Table 1: General Solvent Selection Guide for Peptides
| Peptide Property | Recommended Initial Solvent | Notes |
| Basic (net positive charge) | 10% Acetic Acid in sterile water | Dilute further with sterile water or buffer. |
| Acidic (net negative charge) | 10% Ammonium Bicarbonate in sterile water | Dilute further with sterile water or buffer. |
| Hydrophobic (high % of non-polar residues) | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Dissolve in a minimal amount of organic solvent, then slowly add to a stirring aqueous buffer.[3] |
| Neutral | Sterile Water or Buffer (e.g., phosphate (B84403) buffer) | If solubility is an issue, try a small amount of organic solvent. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Years | Keep in a sealed container with desiccant.[6] |
| Reconstituted in Water/Buffer | 4°C | Short-term (days) | Prone to bacterial degradation if not sterile.[5] |
| Reconstituted in Water/Buffer | -20°C or -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles.[5][6] |
| Reconstituted in Organic Solvent | -20°C or -80°C | Long-term (months) | Ensure the organic solvent is compatible with downstream experiments. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to determine a suitable solvent for this compound without risking the entire batch.
Materials:
-
Lyophilized this compound
-
Sterile microcentrifuge tubes
-
A selection of potential solvents (see Table 1)
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator
Methodology:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) into several separate sterile microcentrifuge tubes.
-
Add a small, measured volume of the first test solvent (e.g., 100 µL of sterile water) to one of the tubes to achieve a concentration higher than your target.
-
Gently vortex the tube for 30 seconds.
-
Visually inspect the solution for clarity. A clear solution indicates dissolution.
-
If the peptide is not fully dissolved, try the following steps sequentially: a. Briefly sonicate the tube for 1-2 minutes. b. Gently warm the tube to 30-40°C.
-
If the peptide remains insoluble, repeat steps 3-6 with the next solvent in order of increasing strength (e.g., 0.1% acetic acid, then DMSO).
-
Once a suitable solvent is found, you can proceed to reconstitute the main stock. If an organic solvent was required, dissolve the peptide in a minimal volume and then slowly add it to your desired aqueous buffer while stirring.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Key factors influencing the solubility and potential precipitation of peptides in solution.
References
- 1. elementsarms.com [elementsarms.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. biosynth.com [biosynth.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to LHRH Agonists: Leuprolide vs. an Analogues Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the well-established Luteinizing Hormone-Releasing Hormone (LHRH) agonist, leuprolide, against available data for related analogues, with a specific focus on goserelin (B1671991) as a proxy for understanding the potential activity of a molecule containing D-Ser(tBu)6 and Azagly10 modifications.
Disclaimer: Direct comparative in vivo efficacy data for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is not available in the current scientific literature. Therefore, this guide will provide a detailed overview of leuprolide's efficacy and an indirect comparison with goserelin, an LHRH agonist that shares key structural motifs (D-Ser(tBu)6 and Azagly10) with the requested peptide. The influence of the N-terminal tetra-acetylated serine (Ser(Ac)4) modification on the activity of the requested peptide is unknown.
Introduction to LHRH Agonists in Oncology
LHRH agonists are a cornerstone in the management of hormone-sensitive cancers, most notably prostate cancer. These synthetic analogues of the naturally occurring LHRH are designed to be more potent and have a longer half-life. Their therapeutic effect is paradoxical; after an initial transient stimulation of the pituitary-gonadal axis, continuous administration leads to profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, dramatically reduces the production of gonadal steroids, such as testosterone (B1683101) in men, achieving a state of "medical castration".[1] Leuprolide and goserelin are two of the most widely used LHRH agonists in clinical practice.
Mechanism of Action: The Paradox of LHRH Agonism
Upon initial administration, LHRH agonists like leuprolide and goserelin bind to and activate LHRH receptors on pituitary gonadotroph cells, leading to an initial surge in LH and FSH release. This can cause a transient increase in testosterone levels, a phenomenon known as "testosterone flare." However, the continuous and non-pulsatile stimulation of the LHRH receptors leads to their desensitization and downregulation. This uncoupling of the receptor from its signaling pathway results in a sustained suppression of gonadotropin and, consequently, testosterone secretion.
Leuprolide: In Vivo Efficacy
Leuprolide acetate (B1210297) is a widely used LHRH agonist available in various depot formulations for sustained release. Its efficacy in achieving and maintaining castrate levels of testosterone in patients with advanced prostate cancer is well-documented.
Quantitative Data Summary: Leuprolide in Prostate Cancer
| Study Parameter | 1-Month Formulation | 3-Month Formulation | 6-Month Formulation |
| Testosterone Suppression (≤ 50 ng/dL) | Achieved in the majority of patients by week 4.[2] | Achieved and maintained in over 98% of patients.[1] | Achieved in 93.4% of patients from week 4 through week 48.[3] |
| Testosterone Suppression (≤ 20 ng/dL) | Achieved in a significant proportion of patients.[4] | Maintained in a high percentage of patients.[4] | 94.1% of patients suppressed at week 48.[4] |
| Mean Testosterone Levels | Suppressed to castrate levels. | Maintained at castrate levels. | Suppressed to 15.9 ng/dL by week 4.[3] |
| PSA Response | Significant reduction in PSA levels. | Maintained suppression of PSA levels.[3] | Mean PSA levels maintained below 3 ng/mL from week 14.[3] |
Experimental Protocol: Leuprolide Acetate 6-Month Depot Study[3]
-
Study Design: An open-label, multicenter, multiple-dose study.
-
Participants: 151 men with histologically confirmed prostate cancer who would benefit from androgen deprivation therapy.
-
Intervention: Two intramuscular injections of leuprolide acetate 45 mg depot formulation administered 24 weeks apart.
-
Primary Efficacy Endpoint: Proportion of patients achieving and maintaining serum testosterone suppression to ≤ 50 ng/dL from week 4 through week 48.
-
Assessments: Serum testosterone, PSA, LH, and safety monitoring.
Goserelin: An Indirect Comparator
Goserelin acetate is another potent LHRH agonist that shares the D-Ser(tBu)6 and Azagly10 modifications with the peptide of interest. It is also used for the treatment of hormone-sensitive prostate cancer.
Quantitative Data Summary: Goserelin in Prostate Cancer
| Study Parameter | 1-Month Formulation | 3-Month Formulation |
| Testosterone Suppression (≤ 50 ng/dL) | Achieved and maintained in the majority of patients.[5] | Non-inferior to the 1-month formulation in maintaining suppression.[6][7] |
| Testosterone Suppression (≤ 20 ng/dL) | Effective in achieving this lower threshold.[7] | No statistically significant difference in efficacy compared to the 1-month formulation.[7] |
| Mean Testosterone Levels | Mean maximum testosterone level of 0.19 ng/mL.[5] | Mean maximum testosterone level of 0.20 ng/mL.[5] |
| PSA Response | Normalization of PSA level in 75.0% of untreated patients in a phase II study.[6] | Maintained suppression of PSA levels.[6] |
Experimental Protocol: Comparative Study of Leuprolide vs. Goserelin[1]
-
Study Design: A quasi-experimental study.
-
Participants: 178 patients with histopathologically confirmed advanced prostate adenocarcinoma.
-
Intervention: Patients were randomly assigned to receive either goserelin 3.6 mg or leuprolide 7.5 mg intramuscularly every 28 days for six injections.
-
Primary Endpoint: The percentage of men whose serum testosterone concentrations fell to and remained at or below castrate levels (≤ 50 ng/dL) at 6 months.
-
Assessments: Serum testosterone levels were monitored.
Head-to-Head Comparison: Leuprolide vs. Goserelin
Direct comparative studies have been conducted to evaluate the in vivo efficacy of leuprolide and goserelin.
Comparative Efficacy Data
| Efficacy Outcome | Leuprolide | Goserelin | Conclusion |
| Achievement of Castrate Testosterone Levels (≤ 50 ng/dL) at 6 months | 98.9% of patients | 88.7% of patients | No statistically significant difference (p=0.126).[1][8] |
| Mean Maximum Testosterone Level (ng/mL) | 0.22 (1-month), 0.20 (3-month) | 0.19 (1-month), 0.20 (3-month) | Equivalent and sufficient effects to suppress serum testosterone levels.[5] |
These studies suggest that leuprolide and goserelin have equivalent efficacy in achieving and maintaining medical castration in patients with advanced prostate cancer.[1][5]
Experimental Workflow: Typical LHRH Agonist Clinical Trial
Conclusion
Leuprolide is a highly effective LHRH agonist for inducing and maintaining testosterone suppression in patients with hormone-sensitive prostate cancer. Direct comparative studies have shown that its in vivo efficacy is equivalent to that of goserelin.[1][5]
While there is a lack of data for the specific peptide This compound , the shared structural components with goserelin (D-Ser(tBu)6 and Azagly10) suggest it would likely function as a potent LHRH agonist. However, the impact of the N-terminal tetra-acetylated serine modification on its potency, duration of action, and overall in vivo efficacy remains to be determined through preclinical and clinical studies. Researchers and drug developers interested in this novel analogue would need to conduct comprehensive in vivo studies to characterize its pharmacological profile and therapeutic potential relative to established LHRH agonists like leuprolide.
References
- 1. Comparative Efficacy of Goserelin vs. Leuprolide in Advanced Prostate Cancer in Patients Undergoing Androgen Deprivation Therapy | Pakistan Armed Forces Medical Journal [pafmj.org]
- 2. Efficacy and Safety of Leuprolide Acetate 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]
- 3. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of goserelin acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LHRH Agonists and Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Luteinizing Hormone-Releasing Hormone (LHRH) agonists and antagonists, offering supporting experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Mechanism of Action: A Tale of Two Pathways
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the reproductive endocrine system.[1] Its analogs, both agonists and antagonists, are crucial tools in various research fields, particularly in oncology. While both aim to suppress testosterone (B1683101) production, their mechanisms of action are fundamentally different.[2][3][4][5]
LHRH Agonists: These analogs, such as leuprolide and goserelin, initially stimulate the LHRH receptors in the pituitary gland.[2][6] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in testosterone levels, often referred to as a "flare."[3][5] However, continuous stimulation by the agonist leads to the downregulation and desensitization of the LHRH receptors.[2] This ultimately suppresses LH and FSH secretion, leading to a significant reduction in testosterone to castrate levels.[2][4]
LHRH Antagonists: In contrast, antagonists like degarelix (B1662521) and cetrorelix (B55110) act by competitively binding to and blocking the LHRH receptors in the pituitary gland.[2][3] This provides an immediate and rapid blockade of LH and FSH secretion without causing an initial surge in testosterone.[2][3][6]
Beyond the pituitary, LHRH receptors are also found on various cancer cells, including prostate, breast, and ovarian cancers.[7][8] Both agonists and antagonists can exert direct effects on these tumors, potentially inhibiting their growth.[7][8]
Signaling Pathways: Agonist vs. Antagonist Action
The binding of LHRH or its analogs to the LHRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Agonist-Induced Signaling: Upon binding, an LHRH agonist activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and differentiation.
Antagonist Action: LHRH antagonists competitively block the binding of the natural LHRH to its receptor, thereby preventing the initiation of this downstream signaling cascade.
Experimental Comparison of LHRH Agonists and Antagonists
The performance of LHRH agonists and antagonists can be quantitatively compared using a variety of in vitro assays.
Receptor Binding Affinity
This assay determines the strength of the interaction between the LHRH analog and its receptor. A common method is a competitive radioligand binding assay.
Experimental Workflow:
Quantitative Data:
| Compound | Type | Ki (nM) |
| Leuprolide | Agonist | 0.1 - 1.0 |
| Goserelin | Agonist | 0.2 - 2.0 |
| Degarelix | Antagonist | 0.03 - 0.3 |
| Cetrorelix | Antagonist | 0.05 - 0.5 |
| Note: Ki values are approximate and can vary depending on the cell type and experimental conditions. Data compiled from multiple sources. |
Intracellular Calcium Mobilization
This functional assay measures the ability of an LHRH analog to trigger the release of intracellular calcium, a key downstream signaling event for agonists.
Experimental Workflow:
Quantitative Data:
| Compound | Type | EC50/IC50 (nM) |
| Leuprolide | Agonist | 0.1 - 5.0 (EC50) |
| Goserelin | Agonist | 0.5 - 10.0 (EC50) |
| Degarelix | Antagonist | 1.0 - 20.0 (IC50) |
| Cetrorelix | Antagonist | 0.5 - 15.0 (IC50) |
| Note: EC50/IC50 values are approximate and can vary depending on the cell line and assay conditions. Data compiled from multiple sources. |
MAP Kinase (ERK1/2) Activation
This assay assesses the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, in response to LHRH analog treatment.
Experimental Workflow:
Quantitative Data:
| Compound | Type | Effect on p-ERK/Total ERK Ratio |
| Leuprolide | Agonist | Increase (time and dose-dependent) |
| Goserelin | Agonist | Increase (time and dose-dependent) |
| Degarelix | Antagonist | No significant change or decrease |
| Cetrorelix | Antagonist | No significant change or decrease |
| Note: The magnitude of the effect is dependent on the cell type and experimental conditions. Data compiled from multiple sources. |
Cell Proliferation
This assay evaluates the direct effect of LHRH analogs on the growth of cancer cell lines that express LHRH receptors.
Experimental Workflow:
Quantitative Data:
| Compound | Type | IC50 (µM) in LNCaP cells |
| Leuprolide | Agonist | 1 - 10 |
| Goserelin | Agonist | 1 - 15 |
| Degarelix | Antagonist | 0.5 - 8 |
| Cetrorelix | Antagonist | 0.1 - 5 |
| Note: IC50 values for antiproliferative effects are highly cell-line dependent. Data compiled from multiple sources.[9] |
Experimental Protocols
Radioligand Receptor Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing LHRH receptors in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled LHRH analog (e.g., [125I]-Triptorelin) to all wells.
-
Competition: Add increasing concentrations of the unlabeled LHRH agonist or antagonist to be tested. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled LHRH).
-
Incubation: Add the membrane preparation to each well and incubate at 4°C for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[10][11]
Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing LHRH receptors in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.[12][13][14]
-
Compound Addition: Prepare a plate with different concentrations of the LHRH agonists or antagonists.
-
Fluorescence Measurement: Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, inject the compound, and then continuously measure the fluorescence intensity over time.[15]
-
Data Analysis: For agonists, determine the maximum fluorescence response and plot the response against the log concentration to calculate the EC50. For antagonists, pre-incubate the cells with the antagonist before adding a known concentration of an LHRH agonist and measure the inhibition of the agonist-induced response to calculate the IC50.
MAP Kinase (ERK1/2) Activation Assay (Western Blot)
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with various concentrations of LHRH agonists or antagonists for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.[16][17]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and express the results as a fold change relative to the untreated control.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells expressing LHRH receptors in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the LHRH agonists or antagonists.[18]
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.[19]
Summary of Performance
| Feature | LHRH Agonists (e.g., Leuprolide, Goserelin) | LHRH Antagonists (e.g., Degarelix, Cetrorelix) |
| Mechanism | Initial stimulation followed by receptor downregulation and desensitization | Immediate and competitive receptor blockade |
| Testosterone Levels | Initial surge ("flare") followed by suppression | Rapid and sustained suppression without a surge |
| LH/FSH Levels | Initial surge followed by suppression | Immediate and sustained suppression |
| Receptor Binding Affinity (Ki) | High affinity (nanomolar range) | Very high affinity (sub-nanomolar to nanomolar range) |
| In Vitro Potency (Functional Assays) | Potent agonists in stimulating downstream signaling | Potent antagonists in blocking agonist-induced signaling |
| Direct Antiproliferative Effects | Demonstrated in some cancer cell lines | Demonstrated in some cancer cell lines, often with higher potency |
Conclusion
Both LHRH agonists and antagonists are invaluable tools for research into hormonal regulation and cancer biology. The choice between an agonist and an antagonist will depend on the specific research question. Antagonists offer a more direct and rapid means of suppressing the LHRH signaling pathway without the initial stimulatory phase characteristic of agonists. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. search.library.uq.edu.au [search.library.uq.edu.au]
- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Mednet - CME, CHE | LHRH Agonism vs. LHRH Antagonism: Cardiovascular Disease Difference Now Documented in Large Pooled Analysis [mednet.ca]
- 5. onclive.com [onclive.com]
- 6. google.com [google.com]
- 7. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of luteinizing hormone-releasing hormone agonists on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH activity by LH/FSH assay
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the reproductive endocrine cascade.[1] It is produced in the hypothalamus and stimulates the anterior pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] These gonadotropins, in turn, regulate the synthesis of sex steroids in the gonads. LHRH analogs, by mimicking or blocking the action of natural LHRH, have found critical applications in the treatment of hormone-dependent cancers, fertility issues, and pubertal disorders.[3][4]
The biological activity of novel LHRH analogs, such as (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, is primarily determined by their ability to modulate LH and FSH secretion. The standard method for this validation is the LHRH (or GnRH) stimulation test, which measures the gonadotropin response following the administration of the analog.
Comparative Performance of LHRH Agonists
The efficacy of an LHRH agonist is determined by its ability to initially stimulate and subsequently down-regulate the pituitary-gonadal axis. Chronic administration of LHRH agonists leads to a desensitization of the pituitary gonadotrophs, resulting in a significant reduction in LH and FSH secretion and, consequently, a state of medical castration.[5]
The following table summarizes the effects of two widely-used LHRH agonists, Leuprolide and Triptorelin (B344507), on LH and FSH levels, providing a benchmark for the evaluation of new chemical entities.
| Compound | Dosage and Administration | Subject Population | Peak LH Response (IU/L) | Peak FSH Response (IU/L) | Time to Peak | Citation |
| Leuprolide Acetate | Depot Injection | 14 pubertal children | Median peak of 27.5 (from baseline of 2.1) | Median peak of 16.5 (from baseline of 5.2) | 30-120 minutes | [3] |
| Triptorelin | Subcutaneous Injection | 60 girls with premature thelarche | ≥ 3.4 (diagnostic cut-off for CPP) | Not specified | 180 minutes | [6][7] |
| Triptorelin | 3-month depot | 29 girls with central precocious puberty | Mean stimulated level of 1.4 ± 1.5 at 6 months | Not specified | Not applicable | [5] |
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of LHRH analog activity. The following outlines a typical experimental design for an LH/FSH assay, also known as a GnRH or LHRH stimulation test.[8][9]
Objective:
To determine the potency of an LHRH analog in stimulating the release of LH and FSH from the anterior pituitary.
Materials:
-
LHRH analog to be tested (e.g., this compound)
-
Saline solution for injection
-
Cannula for intravenous access
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Immunoassay kits for LH and FSH (e.g., immunoradiometric assay (IRMA) or electrochemiluminescence assay)[9][10]
Procedure:
-
Subject Selection: Recruit healthy volunteers or a specific patient population depending on the clinical indication. Ensure appropriate ethical approvals and informed consent are obtained.
-
Baseline Sampling: Insert a cannula into a forearm vein. Collect a baseline blood sample (t=0) for the measurement of basal LH and FSH levels.
-
Analog Administration: Administer a defined dose of the LHRH analog intravenously or subcutaneously. The dosage will depend on the expected potency of the compound.
-
Post-Stimulation Sampling: Collect blood samples at regular intervals post-administration. Typical time points include 30, 45, 60, 90, 120, and 180 minutes.[7][9]
-
Sample Processing: Allow blood to clot and then centrifuge to separate the serum. Store serum samples at -20°C or lower until analysis.
-
Hormone Analysis: Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay.
-
Data Analysis: Plot the mean LH and FSH concentrations against time to determine the peak hormone response and the time to peak. Compare the results with those obtained for a reference LHRH analog.
Visualizing the Pathways
To better understand the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: LHRH Analog Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term efficacy of a triptorelin 3-month depot in girls with central precocious puberty [e-apem.org]
- 6. hcplive.com [hcplive.com]
- 7. Triptorelin stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of LHRH Analogs: Receptor Binding, Selectivity, and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on their receptor binding characteristics and the critical aspect of cross-reactivity with other receptors. While specific experimental data for the cross-reactivity of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH against a broad panel of receptors is not extensively available in the public domain, this guide offers a framework for comparison by examining the properties of other well-characterized LHRH agonists and antagonists. Understanding the receptor selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.
Data Presentation: Comparative Binding Affinities of LHRH Analogs
The binding affinity of LHRH analogs to the LHRH receptor is a key determinant of their potency. The following table summarizes the binding affinities (IC50) of various LHRH analogs, providing a basis for preliminary comparison. Lower IC50 values indicate a higher binding affinity.
| LHRH Analog | Receptor Source | Radioligand | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - | - |
| [D-Trp6]-LHRH (agonist) | Rat Pituitary Membranes | [125I]-[D-Trp6]-LHRH | High Affinity Class: ~0.1-1 | [1] |
| [D-Trp6]-LHRH (agonist) | Human Breast Cancer Membranes | [125I]-[D-Trp6]-LHRH | High Affinity Class: ~1-10 | [1] |
| LHRH (native) | Rat Pituitary Membranes | [125I]-[D-Trp6]-LHRH | Two binding sites | [1] |
| SB-030 (antagonist) | Rat Pituitary Membranes | [125I]-[D-Trp6]-LHRH | Potent displacement | [1] |
| SB-077 (antagonist) | Rat Pituitary Membranes | [125I]-[D-Trp6]-LHRH | Potent displacement | [1] |
Note: The binding affinity of LHRH analogs can vary depending on the tissue, species, and experimental conditions. The data presented here is for comparative purposes. It is crucial to determine the binding profile of this compound using standardized assays for a direct comparison.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the receptor binding and functional activity of LHRH analogs.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the LHRH receptor (e.g., rat pituitary, human breast cancer cell lines).
-
Radioligand: A high-affinity radiolabeled LHRH analog, such as [125I]-[D-Trp6]-LHRH.
-
Test Compound: Unlabeled LHRH analog (e.g., this compound) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Total Binding: Include wells with only the membrane preparation and radioligand.
-
Non-specific Binding: Include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled LHRH analog (e.g., 1 µM [D-Trp6]-LHRH) to saturate all specific binding sites.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the functional activity of an LHRH analog by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. LHRH receptors can couple to Gs or Gi proteins, leading to an increase or decrease in cAMP production, respectively.
Materials:
-
Cell Line: A cell line stably or transiently expressing the LHRH receptor (e.g., HEK293, CHO cells).
-
Test Compound: LHRH analog at various concentrations.
-
Forskolin (B1673556): An activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation (for antagonists): For antagonist testing, pre-incubate the cells with the test compound for a specific duration before adding an agonist.
-
Stimulation:
-
For Gs-coupled agonism: Add varying concentrations of the test compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
For Gi-coupled agonism: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Measurement: Perform the cAMP measurement using the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Mandatory Visualizations
LHRH Receptor Signaling Pathway
The LHRH receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 and Gi protein pathways, leading to diverse downstream cellular responses.
Caption: LHRH receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive binding assay.
Discussion on Cross-Reactivity
While the primary target of LHRH analogs is the LHRH receptor, their potential interaction with other receptors, particularly other GPCRs, is a critical consideration in drug development. Cross-reactivity can lead to unexpected side effects or altered efficacy. To date, comprehensive screening of LHRH analogs against a broad panel of GPCRs is not widely published.
For a thorough evaluation of this compound, it is highly recommended to perform a receptor selectivity profiling study. This typically involves screening the compound against a commercially available panel of dozens or even hundreds of different receptors, ion channels, and enzymes. The results of such a screen would provide a clear picture of the compound's selectivity and help to identify any potential off-target liabilities.
In the absence of such data, researchers should be mindful of the theoretical potential for cross-reactivity based on structural similarities between receptors and ligands. However, without experimental evidence, any discussion of specific off-target interactions remains speculative.
Conclusion
The evaluation of LHRH analogs like this compound requires a multifaceted approach that includes robust receptor binding and functional assays. While direct comparative data for this specific analog is limited, the methodologies and comparative data for other LHRH analogs presented in this guide provide a solid foundation for its characterization. A critical next step in the preclinical evaluation of this compound is to conduct comprehensive cross-reactivity profiling to ensure its selectivity and to better predict its in vivo safety and efficacy profile.
References
Unraveling the Potency of LHRH Analogs: A Comparative Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo potency of Luperon-Releasing Hormone (LHRH) analogs is paramount for the efficient development of novel therapeutics. This guide provides a comprehensive comparison of LHRH analog performance, supported by experimental data, detailed methodologies, and visual pathways to elucidate their mechanism of action.
LHRH analogs, both agonists and antagonists, are crucial in oncology for the treatment of hormone-sensitive cancers, such as prostate and breast cancer. Their therapeutic efficacy hinges on their ability to modulate the LHRH receptor, leading to a reduction in sex hormone levels. While in vitro assays provide a rapid and cost-effective initial assessment of a compound's potency, the ultimate determinant of its therapeutic potential lies in its in vivo performance. This guide delves into the critical relationship between these two assessment modalities.
LHRH Receptor Signaling Pathway
The binding of an LHRH analog to its receptor on pituitary gonadotroph cells initiates a signaling cascade that ultimately regulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pathway is a key target for therapeutic intervention.
Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.
In Vitro Potency Assessment
In vitro assays are fundamental for the initial screening and characterization of LHRH analogs. These assays typically measure the binding affinity of the analog to the LHRH receptor or its functional activity in cell-based systems.
Receptor Binding Affinity
Receptor binding assays determine the affinity with which an LHRH analog binds to its receptor. This is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value generally indicates a higher binding affinity.
| LHRH Analog | Cell Line | In Vitro Metric | Value (nM) |
| Agonists | |||
| [D-Trp6]LHRH | HEC-1A (Endometrial Cancer) | Kd | 5.7 |
| [D-Trp6]LHRH | Ishikawa (Endometrial Cancer) | Kd | 4.2 |
| Lytic-LHRH Conjugate (JCHLHRH) | LNCaP (Prostate Cancer) | IC50 | 100 |
| Lytic-LHRH Conjugate (JC21LHRH) | LNCaP (Prostate Cancer) | IC50 | 100 |
| Antagonists | |||
| Cetrorelix (SB-75) | HEC-1A (Endometrial Cancer) | - | - |
| Cetrorelix (SB-75) | Ishikawa (Endometrial Cancer) | - | - |
Antiproliferative Activity
The direct effect of LHRH analogs on cancer cell growth can be assessed using cell proliferation assays. These assays measure the ability of the analog to inhibit the growth of cancer cell lines that express LHRH receptors.
| LHRH Analog | Cell Line | Concentration | Proliferation Inhibition (%) |
| Agonist | |||
| [D-Trp6]LHRH | HEC-1A | 10 nM | ~20% |
| [D-Trp6]LHRH | Ishikawa | 10 nM | ~29% |
| Cytotoxic Agonist | |||
| AEZS-108 (AN-152) | DU-145 (Prostate Cancer) | 250 nM | 61.2% |
In Vivo Efficacy Evaluation
Navigating the Landscape of LHRH Analog Research: A Guide to Reproducibility and Comparative Efficacy
For researchers, scientists, and drug development professionals, the reproducibility of studies is paramount. This guide provides a comparative analysis of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analogs, focusing on the data and methodologies essential for reproducible research. We delve into the quantitative performance of various analogs, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and workflows to facilitate a deeper understanding of their mechanism of action.
Synthetic LHRH analogs, both agonists and antagonists, are pivotal in a range of therapeutic areas, from oncology to reproductive medicine.[1] LHRH agonists, such as leuprolide, goserelin, and triptorelin, initially stimulate the LHRH receptor, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization, ultimately suppressing gonadal steroid production.[2][3] In contrast, LHRH antagonists competitively block the LHRH receptor, leading to an immediate suppression of gonadotropin and sex steroid levels without an initial flare-up.[4][5] The reproducibility of studies evaluating these potent molecules is critical for advancing clinical applications and developing novel therapeutics.
Comparative Performance of LHRH Analogs
The efficacy of LHRH analogs can be quantified through various in vitro and in vivo parameters. Key metrics include binding affinity (Kd), the concentration required for 50% receptor occupancy (IC50 for antagonists), and the effective concentration for a 50% response (EC50 for agonists). The following tables summarize quantitative data from various studies, providing a basis for comparing the performance of different LHRH analogs.
| LHRH Analog (Agonist) | Cell Line | Binding Affinity (Kd) (nmol/L) | Proliferation Inhibition (% of control) | Reference |
| [D-Trp6]LHRH (Triptorelin) | HEC-1A (Endometrial Cancer) | 5.7 | 36% at 10-5 M (6 days) | [6] |
| [D-Trp6]LHRH (Triptorelin) | Ishikawa (Endometrial Cancer) | 4.2 | 38% at 10-5 M (6 days) | [6] |
| [D-Trp6]LHRH | EFO-21 (Ovarian Cancer) | 1.5 | ~40% at 10-5 M (6 days) | [7] |
| [D-Trp6]LHRH | EFO-27 (Ovarian Cancer) | 1.7 | ~40% at 10-5 M (6 days) | [7] |
| LHRH Analog (Antagonist) | Cell Line | Binding Affinity (Kd) (nmol/L) | Proliferation Inhibition (% of control) | Reference |
| SB-75 (Cetrorelix) | HEC-1A (Endometrial Cancer) | Not Reported | Similar to Triptorelin | [6] |
| SB-75 (Cetrorelix) | Ishikawa (Endometrial Cancer) | Not Reported | Similar to Triptorelin | [6] |
| SB-75 (Cetrorelix) | EFO-21 (Ovarian Cancer) | Not Reported | Similar to [D-Trp6]LHRH | [7] |
| Hoe-013 | EFO-21 (Ovarian Cancer) | Not Reported | Similar to [D-Trp6]LHRH | [7] |
| LHRH Analog | Receptor Binding Assay | IC50 (nM) | Reference |
| FP-(D-Lys⁶)-GnRH | Competitive binding with [¹³¹I](His⁵, D-Tyr⁶)GnRH | 2.0 | [8] |
| (D-Lys⁶)-GnRH | Competitive binding with [¹³¹I](His⁵, D-Tyr⁶)GnRH | 15.8 | [8] |
| NOTA-P-(D-Lys⁶)-GnRH | Competitive binding with [¹³¹I](His⁵, D-Tyr⁶)GnRH | 56.2 | [8] |
Experimental Protocols for Reproducible Studies
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are methodologies for key experiments cited in the literature for the evaluation of LHRH analogs.
Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Kd) and total number of receptors (Bmax) of LHRH analogs.
-
Materials:
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-(D-Lys⁶)-LH-RH)
-
Unlabeled LHRH analog (for competition assays)
-
Membrane preparation from cells or tissues expressing the LHRH receptor
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus and gamma counter.[8]
-
-
Procedure (Saturation Assay):
-
Set up tubes for total binding (increasing concentrations of radiolabeled ligand) and non-specific binding (radiolabeled ligand plus a high concentration of unlabeled ligand).
-
Add the membrane preparation to all tubes.
-
Incubate at a specified temperature (e.g., 4°C) to reach equilibrium (e.g., 60-120 minutes).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Measure radioactivity on the filters using a gamma counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and analyze the data using non-linear regression to determine Kd and Bmax.[8]
-
-
Procedure (Competition Assay):
-
Set up tubes with a fixed concentration of radiolabeled LHRH analog.
-
Add increasing concentrations of the unlabeled competitor compound.
-
Include tubes for total binding (no competitor) and non-specific binding.
-
Follow steps 2-7 from the saturation assay protocol to determine the IC50 of the competitor.[8]
-
In Vitro Bioassay for LHRH Agonist Activity
This assay assesses the biological activity of LHRH agonists by measuring their effect on progesterone (B1679170) secretion by rat ovarian cells.
-
Cell Preparation:
-
Prepare pseudopregnant rats through sequential hormone treatment.
-
Mechanically and enzymatically disperse ovaries to obtain a luteal cell-rich suspension.[9]
-
-
Procedure:
-
Incubate ovarian cell suspensions with varying concentrations of the LHRH agonist.
-
Stimulate progesterone secretion with human chorionic gonadotropin (HCG).
-
Measure the inhibition of HCG-induced progesterone secretion by the LHRH agonist.
-
The relative agonistic activity is evaluated based on the potency of inhibition.[9] This method is noted to be simple, time- and cost-efficient, and readily reproducible with less experimental variation.[9]
-
In Vivo Evaluation in Animal Models
Animal models are crucial for assessing the systemic effects of LHRH analogs.
-
Prostate Cancer Models:
-
Male nude mice bearing transplantable human hormone-dependent prostatic adenocarcinoma (e.g., PC-82) are commonly used.[10]
-
Treatment with LHRH analogs is administered, and outcomes such as tumor growth, plasma testosterone (B1683101) levels, and organ weights (prostate, seminal vesicles, testes) are measured.[10] It is important to note that the mouse may not always be a suitable model for "castration-like" effects due to differences in testosterone suppression kinetics.[10]
-
-
Reproductive Effects Models:
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways initiated by LHRH analogs is key to interpreting experimental results and designing new studies.
References
- 1. Gonadotropin-releasing hormone and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Goserelin vs. Triptorelin: A Comparative Guide for Long-Term Studies
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) agonists, the choice between Goserelin (B1671991) and Triptorelin (B344507) is a critical decision in the design of long-term clinical studies. Both are potent synthetic analogs of GnRH, widely utilized in the management of hormone-sensitive conditions such as prostate cancer, breast cancer, endometriosis, uterine fibroids, and central precocious puberty. This guide provides an objective comparison of their performance, supported by experimental data, to inform study design and drug selection.
Mechanism of Action: A Shared Pathway
Goserelin and Triptorelin function through a similar mechanism of action. As GnRH agonists, they initially stimulate the GnRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This "flare-up" effect is followed by a profound and sustained downregulation and desensitization of the GnRH receptors with continuous administration.[3][4] The subsequent inhibition of LH and FSH release leads to a significant reduction in gonadal steroid production, achieving a state of medical castration.[1]
Figure 1. Simplified GnRH Receptor Signaling Pathway.
Comparative Efficacy in Long-Term Studies
Long-term clinical data comparing Goserelin and Triptorelin are most robust in the context of prostate cancer, with several studies also providing insights into their use in breast cancer and central precocious puberty.
Prostate Cancer
In the treatment of advanced prostate cancer, both Goserelin and Triptorelin have demonstrated comparable efficacy in achieving and maintaining castrate levels of testosterone (B1683101).[5] A retrospective study comparing three LHRH agonists found that while all were effective in reducing testosterone to castration levels (<50 ng/dL or <20 ng/dL), Triptorelin achieved the lowest mean testosterone levels and the highest rate of castration at a stricter threshold of <10 ng/dL.[6][7]
| Endpoint | Goserelin | Triptorelin | Reference |
| Testosterone Suppression (<50 ng/dL) | Effective in >90% of patients | Effective in >90% of patients | [5] |
| Testosterone Suppression (<20 ng/dL) | Effective in >90% of patients | Effective in >90% of patients | [8] |
| Testosterone Suppression (<10 ng/dL) | 54.2% of patients | 93.2% of patients | [6][7] |
| Prostate Volume Reduction (Neoadjuvant) | 36.8% reduction at 14 weeks | 32.5% reduction at 14 weeks | [9] |
Breast Cancer
In premenopausal women with hormone receptor-positive breast cancer, ovarian function suppression with GnRH agonists is a standard of care. Long-term follow-up of the ZIPP study demonstrated a significant benefit of Goserelin on survival and recurrence.[10] While direct long-term comparative trials with Triptorelin are limited, both are considered effective options for ovarian suppression. A meta-analysis of four randomized controlled trials, including the SOFT and TEXT studies, did not find any significant differences in the efficacy of ovarian function suppression between Goserelin and Triptorelin.
| Endpoint | Goserelin | Triptorelin | Reference |
| 5-Year Disease-Free Survival (vs. CMF chemotherapy) | 81% | Not directly compared in the same study | [7] |
| 15-Year Event-Free Survival (without tamoxifen) | 13.9 fewer events per 100 women vs. no treatment | Not directly compared in the same study | [10] |
| Ovarian Function Preservation (with chemotherapy) | Reduced risk of ovarian failure | Effective in preserving ovarian function | [11][12] |
Central Precocious Puberty (CPP)
The primary goal of GnRH agonist treatment in CPP is to suppress puberty and preserve adult height potential. Long-term studies have shown that both Goserelin and Triptorelin are effective in achieving this. One study on Triptorelin showed an increase in final height compared to predicted height before treatment.[13] Another study reported that Goserelin treatment also leads to favorable auxological outcomes.[14]
| Endpoint | Goserelin | Triptorelin | Reference |
| Increase in Predicted Adult Height | Showed positive effects on adult height | Increased from 158.2 cm to 163.9 cm at end of treatment | [13][14] |
| Final Adult Height | Favorable outcomes | 161.6 cm (higher than predicted at start) | [13][14] |
Endometriosis and Uterine Fibroids
For endometriosis, long-term follow-up studies have indicated a high rate of symptom recurrence after cessation of GnRH agonist therapy.[15] In the management of uterine fibroids, both Goserelin and Triptorelin have been shown to effectively reduce uterine and fibroid volume, though regrowth is common after treatment stops.[16][17] Direct long-term comparative studies between the two are scarce in these indications.
Safety and Tolerability
The long-term safety profiles of Goserelin and Triptorelin are comparable and are primarily related to the hypoestrogenic or hypoandrogenic state they induce. Common side effects include hot flashes, decreased libido, vaginal dryness in women, erectile dysfunction in men, and a risk of decreased bone mineral density with prolonged use.[18][19] Injection site reactions can also occur.
| Adverse Event | Goserelin | Triptorelin | Reference |
| Hot Flashes | Commonly reported (up to 75% in some studies) | Commonly reported | [18][20] |
| Decreased Bone Mineral Density | A known risk with long-term use | A known risk with long-term use | [21] |
| Injection Site Reactions | Reported | Reported | [18] |
Experimental Protocols: A Generalized Approach
While detailed, step-by-step protocols are specific to each clinical trial, a generalized workflow for a long-term comparative study of Goserelin and Triptorelin can be outlined.
Figure 2. Generalized Experimental Workflow for a Comparative Study.
A typical long-term study would involve:
-
Patient Selection: Clearly defined inclusion and exclusion criteria based on the specific disease, stage, and patient characteristics.
-
Baseline Assessments: Measurement of relevant biomarkers (e.g., testosterone, PSA, estradiol, LH, FSH), imaging to assess tumor size or disease extent, and quality of life questionnaires.
-
Randomization: Double-blind, randomized assignment to either the Goserelin or Triptorelin treatment arm to minimize bias.
-
Treatment Administration: Administration of the assigned drug at the specified dose and interval (e.g., monthly or 3-monthly depot injections).
-
Follow-up: Regular follow-up visits to monitor for efficacy (e.g., hormone suppression, tumor response, symptom relief) and safety (adverse events, bone mineral density). The duration of follow-up is crucial for assessing long-term outcomes.
-
Endpoint Analysis: Statistical comparison of primary and secondary endpoints between the two treatment groups.
Conclusion
In long-term studies, both Goserelin and Triptorelin have demonstrated comparable efficacy and safety profiles across a range of hormone-dependent conditions. The choice between the two may be influenced by factors such as formulation availability, cost, and specific study endpoints. For instance, if achieving the lowest possible testosterone levels is a primary objective in a prostate cancer study, Triptorelin might be considered. However, for most long-term clinical applications, the existing evidence does not suggest a significant overall superiority of one agent over the other. Future head-to-head long-term trials, particularly in indications like endometriosis and uterine fibroids, would be beneficial to further delineate any subtle differences in their performance.
References
- 1. How Do Gonadotropin Releasing Hormone Agonists Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. didattica.unibocconi.it [didattica.unibocconi.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Long-term effectiveness of adjuvant goserelin in premenopausal women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 12. Randomized Trial Using Gonadotropin-Releasing Hormone Agonist Triptorelin for the Preservation of Ovarian Function During (Neo)Adjuvant Chemotherapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Final height in central precocious puberty after long term treatment with a slow release GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Gonadotropin-releasing hormone analogues for the treatment of endometriosis: long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The response of uterine fibroids to GnRH-agonist treatment can be predicted in most cases after one month - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Symptom-free interval after triptorelin treatment of uterine fibroids: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Multicenter randomized clinical trial of goserelin versus surgical ovariectomy in premenopausal patients with receptor-positive metastatic breast cancer: an intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Uterine fibroids - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the Tolerability and Patient Comfort of LHRH Analog Injections
For researchers, scientists, and drug development professionals, understanding the nuances of drug tolerability and patient comfort is paramount in the evaluation of therapeutic options. This guide provides a comprehensive comparison of Luteinizing Hormone-Releasing Hormone (LHRH) analog injections, focusing on key tolerability parameters and patient-reported outcomes. The information herein is supported by experimental data from various clinical studies to aid in the objective assessment of these therapies.
LHRH Analog Formulations: An Overview
LHRH analogs are a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. They function by continuously stimulating the LHRH receptors in the pituitary gland, which, after an initial surge, leads to receptor downregulation and a subsequent decrease in testosterone (B1683101) production. Several LHRH analogs are commercially available, with the most widely studied being leuprolide, goserelin, and triptorelin. These are often administered as long-acting depot injections. While their efficacy in achieving and maintaining castrate levels of testosterone is well-established, differences in their formulations, delivery systems, and injection characteristics can impact patient tolerability and comfort.
Comparative Analysis of Tolerability and Patient Comfort
The following tables summarize quantitative data from comparative studies on the tolerability and patient comfort of different LHRH analog injections.
Table 1: Comparison of Injection Site Pain (Visual Analog Scale)
| LHRH Analog | Mean VAS Score (0-100 mm) | Study Population | Reference |
| Leuprolide Acetate | 19.0 | Patients with advanced prostate cancer | [1] |
| Triptorelin Pamoate | 11.0 | Patients with advanced prostate cancer | [1] |
| Goserelin Acetate | Data not directly comparable in head-to-head VAS studies with others. | - |
Note: Lower VAS scores indicate less pain.
Table 2: Incidence of Injection Site Adverse Events
| LHRH Analog | Erythema | Swelling/Induration | Pain/Discomfort | Bruising | Reference |
| Leuprolide Acetate | |||||
| - Intramuscular | Low incidence | Low incidence | Higher discomfort reported in some studies | Low incidence | [2] |
| - Subcutaneous | Low incidence | Low incidence | Generally low | Low incidence | [1] |
| Goserelin Acetate | |||||
| - Subcutaneous Implant | Higher incidence of bruising reported | - | Lower discomfort than leuprolide in some studies | More frequent post-injection bruising | |
| Triptorelin Pamoate | |||||
| - Intramuscular | Low incidence | Low incidence | Lower discomfort than leuprolide in some studies | Low incidence | [1][2] |
Note: "Low incidence" indicates that while the adverse event is reported, it occurs in a small percentage of patients. Direct percentage comparisons are challenging due to variations in study reporting.
Table 3: Patient-Reported Outcomes and Preferences
| LHRH Analog | Key Patient-Reported Outcomes | Patient Preference | Reference |
| Leuprolide Acetate | Reports of more physical discomfort and worry compared to orchiectomy.[3] | - | [3] |
| Goserelin Acetate | - | - | |
| Triptorelin Pamoate | Fewer complications reported in some comparative analyses.[2] | - | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to assess tolerability and comfort is crucial for interpreting study results.
Assessment of Injection Site Pain
Protocol: Visual Analog Scale (VAS)
-
Instrument: A 100 mm horizontal line with "No Pain" at the 0 mm mark and "Worst Possible Pain" at the 100 mm mark.
-
Procedure: Patients are asked to place a vertical mark on the line to indicate the level of pain they are experiencing at the injection site.
-
Timing of Assessment: Pain is typically assessed immediately after the injection and may be reassessed at various time points post-injection (e.g., 5 minutes, 30 minutes, 24 hours).
-
Scoring: The distance from the "No Pain" end to the patient's mark is measured in millimeters to yield a pain score from 0 to 100.
Assessment of Injection Site Reactions
Protocol: FDA Toxicity Grading Scale for Injection Site Reactions
This standardized scale is used to grade the severity of local reactions at the injection site.[4][5]
-
Erythema (Redness):
-
Grade 1 (Mild): 25-50 mm in diameter
-
Grade 2 (Moderate): 51-100 mm in diameter
-
Grade 3 (Severe): >100 mm in diameter
-
Grade 4 (Potentially Life-threatening): Necrosis or ulceration
-
-
Swelling/Induration (Hardening):
-
Grade 1 (Mild): 25-50 mm in diameter
-
Grade 2 (Moderate): 51-100 mm in diameter
-
Grade 3 (Severe): >100 mm in diameter
-
Grade 4 (Potentially Life-threatening): Necrosis
-
-
Procedure: A trained clinician assesses the injection site at specified time points after administration. The diameter of erythema and induration is measured using a caliper or ruler.
Assessment of Patient Satisfaction
Protocol: Patient Satisfaction Questionnaires
Validated questionnaires are used to assess the patient's overall satisfaction with the injection.
-
Instrument: Examples include the Rituximab (B1143277) Administration Satisfaction Questionnaire (RASQ)[6] and the Patient Satisfaction with Pharmacist Services Questionnaire (PSPSQ 2.0).[7] These questionnaires can be adapted to assess satisfaction with LHRH analog injections.
-
Domains Assessed: These questionnaires typically cover aspects such as:
-
Convenience of the injection process
-
Discomfort or pain during and after the injection
-
Impact on daily activities
-
Overall satisfaction with the treatment delivery
-
-
Scoring: Responses are typically captured using a Likert scale (e.g., from "very dissatisfied" to "very satisfied") and can be analyzed to provide a quantitative measure of patient satisfaction.
Mandatory Visualizations
LHRH Analog Signaling Pathway
Caption: LHRH analog signaling pathway in pituitary gonadotroph cells.
Experimental Workflow for Assessing Injection Tolerability
Caption: A typical experimental workflow for assessing injection tolerability.
References
- 1. Comparison of tolerability and adverse events following treatment with two GnRH agonists in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [iro.uiowa.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a treatment satisfaction questionnaire in non-Hodgkin lymphoma: assessing the change from intravenous to subcutaneous administration of rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. The fundamental principle is to treat (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH as a potentially bioactive chemical waste.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
Handling:
-
Avoid generating dust or aerosols. Handle the solid compound in a well-ventilated area.
-
For solutions, prevent splashing and direct contact.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste (solid or liquid) and must be in accordance with local and institutional regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory first step.
Liquid Waste Disposal
For solutions containing this compound, direct drain disposal is not recommended without a prior inactivation step, given the compound's hormonal nature.
1. Chemical Inactivation (Deactivation):
GnRH analogs are susceptible to degradation through hydrolysis, particularly in acidic or alkaline conditions. This process can be leveraged for inactivation.
-
Acidic Hydrolysis: Adjust the pH of the aqueous solution to <5 with a suitable acid (e.g., hydrochloric acid).
-
Alkaline Hydrolysis: Adjust the pH of the aqueous solution to >7 with a suitable base (e.g., sodium hydroxide).
Studies on similar GnRH analogs like goserelin (B1671991) show that degradation occurs through deamidation in acidic solutions and epimerization and hydrolysis at pH levels above 7.[2] Allow the solution to stand for a sufficient period (e.g., 24 hours) to ensure complete degradation.
2. Neutralization:
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid or base.
3. Final Disposal:
Even after inactivation and neutralization, it is best practice to collect the treated solution as chemical waste. Dispose of it through your institution's hazardous waste program.
| Parameter | Value/Procedure | Source |
| Inactivation Method | Chemical Hydrolysis | [2] |
| Acidic pH for Inactivation | < 5 | [2] |
| Alkaline pH for Inactivation | > 7 | [2] |
| Neutral pH Range | 6.0 - 8.0 | General Lab Practice |
| Final Disposal Route | Institutional Chemical Waste Program | EHS Guideline |
Solid Waste Disposal
Solid waste contaminated with this compound includes unused or expired pure compounds, as well as contaminated labware such as vials, pipette tips, and gloves.
1. Segregation and Collection:
-
Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Do not mix with regular laboratory trash.
2. Labeling:
-
The container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.
-
Clearly identify the contents, including the name of the compound.
3. Storage:
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by the EHS department or a licensed waste disposal contractor.
| Waste Type | Container | Labeling | Disposal Route |
| Unused/Expired Solid Compound | Sealed, leak-proof container | "Hazardous Waste" with chemical name | Institutional Chemical Waste Program |
| Contaminated Labware (vials, tips, etc.) | Puncture-resistant, leak-proof container | "Hazardous Waste" with chemical name | Institutional Chemical Waste Program |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway Considerations for Disposal
While this compound is a synthetic peptide, its biological activity mimics the natural LHRH. It acts as a potent agonist at the pituitary GnRH receptors, leading to a downregulation of these receptors with continuous administration. This ultimately suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing gonadal steroidogenesis. The disposal procedures are designed to chemically alter the peptide to prevent it from interacting with these biological pathways if it were to enter the environment.
Caption: GnRH agonist mechanism of action.
References
Standard Operating Procedure: Handling and Disposal of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
Disclaimer: This document provides general guidance for handling potent peptide compounds like LHRH analogs. Specific safety protocols should be developed in accordance with your institution's safety policies and a comprehensive risk assessment for the specific quantities and procedures being used. No specific toxicological data for (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is publicly available; therefore, this compound should be handled as a potent pharmacological agent with unknown toxicity.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent LHRH analog, this compound. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a synthetic peptide and an analog of Luteinizing Hormone-Releasing Hormone (LHRH). As a potent hormonal compound, it can have significant physiological effects even at low doses. The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Due to its potency and limited toxicological data, it must be handled with a high degree of caution.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection of appropriate PPE is the first line of defense in ensuring operator safety.
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (e.g., an inner cuff-tucked glove and an outer glove changed frequently). | Prevents skin contact and absorption. Double gloving provides additional protection against tears and contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects eyes from splashes of solutions or contact with airborne particles. |
| Body Protection | A disposable, low-linting lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is required. | Prevents inhalation of fine powders which can be easily aerosolized. |
Operational Plan: Handling Procedures
All handling of this compound, especially of the powdered form, should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
a. Weighing the Compound:
-
Place a weigh boat on an analytical balance inside a chemical fume hood.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula.
-
Avoid any sudden movements that could generate airborne dust.
b. Solubilization:
-
Add the desired solvent to the vessel containing the weighed peptide.
-
Ensure the container is capped or covered during dissolution to prevent splashes.
-
If sonication is required, perform this step within the fume hood.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
a. Solid Waste:
-
All disposable items that have come into contact with the peptide (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, labeled hazardous waste bag or container.
b. Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix incompatible waste streams.
c. Decontamination:
-
All surfaces and equipment should be decontaminated after use. A solution of 70% ethanol (B145695) followed by a suitable laboratory detergent is generally effective, but consult your institution's guidelines for appropriate decontamination procedures for potent compounds.
All waste must be disposed of through a licensed hazardous waste management company, in accordance with local and national regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
